(S)-2-Bromobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481749 | |
| Record name | UNII-2AL1MZU0XA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-32-6 | |
| Record name | 2-Bromobutane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-2AL1MZU0XA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOBUTANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AL1MZU0XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Properties of (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromobutane, an important chiral secondary alkyl halide, serves as a critical building block and intermediate in a variety of organic syntheses.[1] Its defined stereochemistry makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visual representations of its chemical behavior.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, application in reactions, and purification.
General and Physical Properties
| Property | Value |
| Molecular Formula | C4H9Br[2][3][4] |
| Molecular Weight | 137.02 g/mol [4] |
| CAS Number | 5787-32-6[2][3][4] |
| Appearance | Colorless to pale-yellow liquid[5][6][7][8] |
| Odor | Pleasant odor[5][6][7][8] |
| Boiling Point | 90.7 ± 8.0 °C at 760 mmHg[3][9] |
| Melting Point | -112 °C[9][10] |
| Density | 1.255 - 1.3 ± 0.1 g/cm³ at 20-25 °C[1][3][7][11][12][13][14] |
| Refractive Index (n20/D) | 1.436 - 1.437[1][3][10][13] |
| Specific Optical Rotation ([α]D20) | +23.1°[15][16] |
| Flash Point | 21 °C (69.8 °F)[3][5][8][10][11][14] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and chloroform.[5][8][11][17] |
| Vapor Pressure | 62.9 ± 0.2 mmHg at 25°C[3] |
Chemical Structure and Stereochemistry
This compound is a chiral molecule, existing as one of two enantiomers. The "S" designation refers to the sinister (left-handed) configuration at the stereocenter (the second carbon atom) according to the Cahn-Ingold-Prelog priority rules.
Caption: Stereochemical representation of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-bromobutane (B33332) exhibits characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~2845 - 2975 | C-H stretching |
| ~1270 - 1470 | C-H bending/deformation |
| ~550 - 650 | C-Br stretching |
Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-bromobutane shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms.[19] The integrated signal ratio is 3:1:2:3.[19]
¹³C NMR: The carbon-13 NMR spectrum of 2-bromobutane displays four resonance signals, indicating four unique carbon environments.[20]
Mass Spectrometry
The mass spectrum of 2-bromobutane shows a characteristic pair of molecular ion peaks at m/z 136 and 138, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[20] The base peak is typically observed at m/z 57, corresponding to the loss of the bromine atom to form a sec-butyl cation.[20]
Chemical Reactivity and Experimental Protocols
This compound undergoes several key reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution (SN2) Reaction
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry.[21] For example, the reaction of this compound with a hydroxide (B78521) ion yields (R)-2-butanol.[21]
Caption: SN2 reaction pathway of this compound.
Experimental Protocol: Synthesis of 1-Bromobutane (B133212) via an SN2 Reaction (Adapted for 2-Bromobutane)
This protocol is adapted from the synthesis of 1-bromobutane from 1-butanol (B46404) and can be modified for the synthesis of 2-bromobutane from 2-butanol.[22][23][24][25][26][27]
-
Reaction Setup: In a round-bottom flask, combine 2-butanol, sodium bromide, and water.[23][25][27]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.[23][27]
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion.[25][27]
-
Distillation: After reflux, distill the product from the reaction mixture.[23][27]
-
Workup: Wash the distillate with water, followed by a wash with a sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid, and a final wash with water.[27]
-
Drying and Final Distillation: Dry the crude product with a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and perform a final distillation to obtain the purified 2-bromobutane.[23][27]
Elimination (E2) Reaction
When this compound is treated with a strong, non-nucleophilic base, it can undergo an E2 elimination reaction to form alkenes.[28] The major product is typically the more substituted and stable alkene, in this case, 2-butene, with the trans isomer being favored over the cis isomer.[29]
Caption: E2 elimination pathways of 2-Bromobutane.
Experimental Protocol: Elimination Reaction of 2-Bromobutane
This is a general procedure for an E2 elimination.
-
Reaction Setup: Dissolve 2-bromobutane in a suitable solvent, such as ethanol.
-
Base Addition: Add a strong base, such as sodium ethoxide in ethanol.
-
Heating: Heat the reaction mixture to promote the elimination reaction.
-
Product Analysis: The resulting alkene products can be identified and quantified using techniques such as gas chromatography (GC).
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis of an alkyl bromide from an alcohol, such as the preparation of 2-bromobutane, involves several key steps.
Caption: General workflow for the synthesis and purification of 2-Bromobutane.
Conclusion
This compound is a versatile chiral reagent with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its reactivity in nucleophilic substitution and elimination reactions, is essential for its effective use in research and development, particularly in the synthesis of stereochemically complex target molecules. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with this important chemical compound.
References
- 1. 2-Bromobutane - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. [S,(+)]-2-Bromobutane | CAS#:5787-32-6 | Chemsrc [chemsrc.com]
- 4. 2-Bromobutane, (S)- | C4H9Br | CID 12236140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Bromobutane | 78-76-2 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Bromobutane | CAS#:78-76-2 | Chemsrc [chemsrc.com]
- 10. thomassci.com [thomassci.com]
- 11. 2-Bromobutane [chembk.com]
- 12. 78-76-2 CAS MSDS (2-Bromobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2-ブロモブタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-BROMOBUTANE – Palchem [palchem.com]
- 15. brainly.com [brainly.com]
- 16. Given that observed rotation for this compound is +23.1degrees and th.. [askfilo.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 24. m.youtube.com [m.youtube.com]
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- 29. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-bromobutane is a chiral molecule fundamental to the study of stereochemistry and stereoselective reactions. Its well-defined stereocenter makes it an excellent model for illustrating concepts such as absolute configuration, optical activity, and the mechanisms of nucleophilic substitution. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the determination of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, its chiroptical properties, and detailed experimental protocols for its stereoselective synthesis and analysis.
Introduction to the Chirality of 2-Bromobutane (B33332)
2-Bromobutane possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a bromine atom, a hydrogen atom, a methyl group, and an ethyl group.[1][2] This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-2-bromobutane.[1][2] These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3]
Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
The absolute configuration of each enantiomer is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.
Assigning Priorities to Substituents
The four substituents attached to the chiral center of 2-bromobutane are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.
-
-Br (Bromine, Z=35) - Priority 1
-
-CH₂CH₃ (Ethyl group, the first carbon Z=6) - Priority 2
-
-CH₃ (Methyl group, the carbon Z=6) - Priority 3
-
-H (Hydrogen, Z=1) - Priority 4
When there is a tie in atomic number, as with the ethyl and methyl groups, the atoms at the next position in the chain are compared until a point of difference is found. The ethyl group's second carbon gives it priority over the methyl group.
Determining the (S) Configuration
To determine the configuration, the molecule is oriented so that the lowest priority substituent (in this case, hydrogen) is pointing away from the viewer. The direction of the remaining substituents, from highest to lowest priority (1 → 2 → 3), is then observed. If the direction is counter-clockwise, the configuration is designated as (S) (from the Latin sinister, meaning left). If the direction is clockwise, it is (R) (from the Latin rectus, meaning right).
Quantitative Chiroptical Data
The defining characteristic of enantiomers is their equal but opposite rotation of plane-polarized light. The specific rotation, [α], is a standardized measure of this optical activity. For the enantiomers of 2-bromobutane, the specific rotation values are well-established.
| Enantiomer | Specific Rotation ([α]D²⁰) | Optical Purity (Enantiomeric Excess) of Pure Sample |
| This compound | +23.1° | 100% |
| (R)-2-Bromobutane | -23.1° | 100% |
| Racemic Mixture (50:50) | 0° | 0% |
The enantiomeric excess (ee) or optical purity of a mixture can be calculated from its observed specific rotation:
ee (%) = ([α]observed / [α]pure) x 100
For instance, a mixture of 2-bromobutane with a specific rotation of +18.4° would have an enantiomeric excess of 79.7% in favor of the (S)-enantiomer.[4]
Experimental Protocols
Stereoselective Synthesis of this compound via SN2 Reaction
The synthesis of enantiomerically enriched this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction starting from an enantiomerically pure precursor, such as (R)-2-butanol. The SN2 mechanism proceeds with a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the chiral center.[5][6] The use of phosphorus tribromide (PBr₃) is a common and effective method that minimizes carbocation rearrangements.[5][6][7]
Reaction: (R)-2-butanol + PBr₃ → this compound
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place enantiomerically pure (R)-2-butanol.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel. The 2-bromobutane will form an insoluble layer.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, a cold, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂).
-
Purification: Filter to remove the drying agent and purify the resulting this compound by fractional distillation.
Determination of Optical Rotation by Polarimetry
The optical purity of the synthesized this compound can be determined by measuring its optical rotation using a polarimeter.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized 2-bromobutane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.
-
Blank Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the pure solvent and take a blank reading. This value should be zeroed.
-
Sample Measurement: Rinse and fill the cell with the prepared solution of 2-bromobutane. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed optical rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:
[α] = α / (c × l)
-
Determination of Enantiomeric Excess: Compare the calculated specific rotation to the literature value for pure this compound (+23.1°) to determine the enantiomeric excess of the synthesized product.
Conclusion
The stereochemistry of this compound is a cornerstone of organic chemistry education and research. Its absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, and its chirality is experimentally verified by its positive specific rotation. The stereospecific synthesis of this compound from (R)-2-butanol via an SN2 reaction provides a practical and illustrative example of stereochemical inversion. The detailed protocols provided herein offer a robust framework for the synthesis, purification, and stereochemical analysis of this important chiral molecule, which is invaluable for applications in stereoselective synthesis and mechanistic studies within drug development and materials science.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Is 2-bromobutane chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chegg.com [chegg.com]
- 4. uvm.edu [uvm.edu]
- 5. Phosphorus_tribromide [chemeurope.com]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Enantiomerically Pure (S)-2-Bromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereospecific synthesis of enantiomerically pure (S)-2-bromobutane, a critical chiral building block in the development of pharmaceuticals and other fine chemicals. The primary and most effective method involves the nucleophilic substitution (SN2) reaction of enantiomerically pure (R)-2-butanol with a brominating agent, which proceeds with a complete inversion of stereochemistry.
Core Synthesis Strategy: SN2 Reaction of (R)-2-Butanol
The synthesis of this compound from (R)-2-butanol is a classic example of a stereospecific SN2 reaction. In this reaction, a suitable brominating agent, such as phosphorus tribromide (PBr₃), is employed to convert the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a bromide ion. The backside attack of the nucleophilic bromide ion on the chiral carbon atom results in an inversion of the stereochemical configuration, yielding the desired (S)-enantiomer with high enantiomeric purity.
The reaction with phosphorus tribromide is particularly effective for primary and secondary alcohols and is known to minimize carbocation rearrangements, which can be a concern with other methods like using hydrobromic acid.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound from (R)-2-butanol via an SN2 reaction with phosphorus tribromide. The values are representative of typical outcomes for this type of reaction.
| Parameter | Value | Notes |
| Starting Material | (R)-2-Butanol | High enantiomeric purity of the starting material is crucial for the enantiomeric purity of the product. |
| Reagent | Phosphorus Tribromide (PBr₃) | Typically used in a slight excess to ensure complete conversion of the alcohol. |
| Theoretical Yield | Varies with scale | Calculated based on the molar quantity of the limiting reagent, which is typically (R)-2-butanol. |
| Typical Actual Yield | 75-85% | This is an estimated range and can be influenced by reaction conditions and purification efficiency. |
| Enantiomeric Excess (ee) | >98% | The SN2 mechanism inherently leads to a high degree of stereochemical inversion, resulting in a product with high enantiomeric purity.[2] |
| Boiling Point of Product | 91-92 °C | The final product should be purified by distillation to achieve high chemical purity. |
Experimental Protocol: Synthesis of this compound from (R)-2-Butanol using PBr₃
This protocol details the procedure for the synthesis of this compound from (R)-2-butanol.
Materials and Equipment:
-
(R)-2-Butanol (enantiomerically pure)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place enantiomerically pure (R)-2-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution of (R)-2-butanol over a period of 30-45 minutes. Maintain the temperature of the reaction mixture at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Purification: Remove the solvent (diethyl ether) by rotary evaporation. Purify the crude this compound by fractional distillation. Collect the fraction boiling at 91-92 °C.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the SN2 reaction and the logical workflow of the experimental procedure.
References
Spectroscopic Data Analysis of (S)-2-Bromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-2-bromobutane. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data for easy reference and a description of the experimental protocols typically employed to acquire such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.09 | Sextet | 1H | CH-Br |
| b | ~1.83 | Multiplet | 2H | CH₂ |
| c | ~1.70 | Doublet | 3H | CH₃ (adjacent to CH-Br) |
| d | ~1.03 | Triplet | 3H | CH₃ (terminal) |
Experimental Protocol: ¹H NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard, with its proton signal defined as 0.0 ppm.[1] The sample is then placed in an NMR tube and inserted into the NMR spectrometer. The data is acquired using a high-frequency radio pulse, and the resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[2]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Since this compound has four carbon atoms in different chemical environments, its ¹³C NMR spectrum is expected to display four distinct signals.[3]
Table 2: ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~53.4 | CH-Br |
| 2 | ~34.3 | CH₂ |
| 3 | ~26.1 | CH₃ (adjacent to CH-Br) |
| 4 | ~12.2 | CH₃ (terminal) |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like CDCl₃ and TMS as the internal standard.[3] Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans and a more concentrated sample may be required to obtain a spectrum with a good signal-to-noise ratio.[4] Broadband proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a spectrum where each unique carbon atom appears as a single line.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds.
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2845-2975 | C-H stretching | Alkane (CH, CH₂, CH₃)[5] |
| ~1270-1470 | C-H bending | Alkane (CH, CH₂, CH₃)[5] |
| ~550-650 | C-Br stretching | Alkyl bromide[5][6] |
Experimental Protocol: IR Spectroscopy
For a liquid sample like this compound, the IR spectrum is typically obtained using a neat liquid film.[5] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the sample holder of the IR spectrometer. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on an ATR crystal. The instrument then passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 136, 138 | Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[7] |
| 57 | Base peak, corresponding to the loss of the bromine atom, forming a secondary butyl cation ([C₄H₉]⁺).[7] |
| 107, 109 | Loss of an ethyl group ([C₂H₅]•).[7] |
| 41 | [C₃H₅]⁺ fragment.[7] |
| 29 | [C₂H₅]⁺ fragment.[7] |
| 27 | [C₂H₃]⁺ fragment.[7] |
Experimental Protocol: Mass Spectrometry
For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are ionized, commonly by electron impact (EI). The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Chirality and Optical Activity of 2-Bromobutane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of chirality and optical activity as exemplified by the enantiomers of 2-bromobutane (B33332). It provides a comprehensive overview of their stereochemistry, physical properties, and the experimental methodologies used for their analysis and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and stereoselective synthesis.
Introduction to the Chirality of 2-Bromobutane
2-Bromobutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[1] This asymmetry means that 2-bromobutane can exist as two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-2-bromobutane and (S)-2-bromobutane based on the Cahn-Ingold-Prelog priority rules.
The spatial arrangement of the substituents around the chiral center is the only structural difference between the (R) and (S) enantiomers. While they share the same physical properties in an achiral environment, such as boiling point and density, they exhibit distinct behavior when interacting with other chiral entities or with plane-polarized light. This latter property, known as optical activity, is a defining characteristic of chiral molecules.
Physical and Optical Properties
The enantiomers of 2-bromobutane are optically active, meaning they rotate the plane of plane-polarized light.[1] One enantiomer rotates the light in a clockwise direction (dextrorotatory, denoted by (+)), while the other rotates it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.
Quantitative Data Summary
The following tables summarize the key physical and optical properties of the 2-bromobutane enantiomers. There are some discrepancies in the literature regarding the specific rotation values. The more frequently cited value of ±23.1° is presented here, with the alternative value also noted.
| Property | (R)-(-)-2-Bromobutane | (S)-(+)-2-Bromobutane | Racemic (±)-2-Bromobutane |
| Molecular Formula | C₄H₉Br | C₄H₉Br | C₄H₉Br |
| Molar Mass ( g/mol ) | 137.02 | 137.02 | 137.02 |
| Boiling Point (°C) | 91 | 91 | 91 |
| Density (g/mL at 25°C) | 1.255 | 1.255 | 1.255 |
| Refractive Index (n20/D) | 1.437 | 1.437 | 1.437 |
| Specific Rotation [α]D²⁰ | -23.1°[2][3] | +23.1°[2][4][5][6] | 0° |
| Alternative Specific Rotation | -112.00°[5][7][8] | +112.00°[5][7] | 0° |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, analysis, and separation of 2-bromobutane enantiomers.
Synthesis of Enantiomerically Enriched 2-Bromobutane
Enantiomerically enriched 2-bromobutane can be synthesized from the corresponding enantiomer of 2-butanol (B46777) via a nucleophilic substitution reaction. The reaction with hydrogen bromide proceeds with an inversion of configuration at the stereocenter.
Objective: To synthesize (R)-2-bromobutane from (S)-2-butanol.
Materials:
-
(S)-2-butanol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine (S)-2-butanol and 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.
-
Add a few boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 2-3 hours.
-
After reflux, allow the mixture to cool. A layer of crude 2-bromobutane will separate.
-
Arrange the apparatus for simple distillation and distill the mixture until no more oily droplets of 2-bromobutane are collected.
-
Transfer the distillate to a separatory funnel and wash successively with water, concentrated hydrochloric acid (to remove any unreacted alcohol), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Filter the drying agent and purify the (R)-2-bromobutane by distillation, collecting the fraction boiling around 91°C.
Measurement of Optical Activity (Polarimetry)
Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.
Objective: To determine the specific rotation of an enantiomerically enriched sample of 2-bromobutane.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm length)
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Prepare the Sample Solution: Accurately weigh a sample of the purified 2-bromobutane and dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a known concentration (c, in g/mL).
-
Calibrate the Polarimeter: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument by adjusting the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument).
-
Measure the Observed Rotation: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculate the Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Resolution of Racemic 2-Bromobutane
Resolution is the process of separating a racemic mixture into its constituent enantiomers. Chiral gas chromatography is a modern and effective method for this purpose.
Objective: To separate the enantiomers of racemic 2-bromobutane using chiral gas chromatography.
Instrumentation and Conditions:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase Column: A column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a supramolecular uracil (B121893) structure, is essential for enantiomeric separation.[4]
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized for the volatility of 2-bromobutane (e.g., 150-200°C).
-
Oven Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the enantiomers. For example, an isothermal separation might be achieved at a temperature between 45-75°C.[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution of racemic 2-bromobutane in a volatile, achiral solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detection and Analysis: The separated enantiomers are detected by the FID, and the resulting chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture.
Visualizations
The following diagrams illustrate key concepts and workflows related to the chirality and optical activity of 2-bromobutane.
Conclusion
The study of 2-bromobutane provides a clear and fundamental example of stereoisomerism and its consequences. The existence of enantiomers with distinct optical activities underscores the importance of stereochemistry in chemical and pharmaceutical sciences. The experimental protocols outlined in this guide for synthesis, analysis, and resolution are foundational techniques in modern organic chemistry. A thorough understanding of these principles and methods is critical for the development of stereochemically pure compounds, which is often a regulatory and efficacy requirement in the pharmaceutical industry.
References
- 1. 2-Bromobutane is optically active but 1-Bromobutane is optically inac - askIITians [askiitians.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved The specific rotation of (R)-2-bromobutane is -23.1. | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. The specific rotation of optically pure ( R ) - 2-bromobutane is - 112.00.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. testbook.com [testbook.com]
An In-depth Technical Guide to the Cahn-Ingold-Prelog Priority Rules for 2-Bromobutane
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the Cahn-Ingold-Prelog (CIP) priority rules, a cornerstone of stereochemistry for the unambiguous assignment of absolute configurations. Using 2-bromobutane (B33332) as a model chiral compound, we will dissect the systematic application of these rules, present relevant data in a structured format, and provide a logical workflow for determining stereochemical descriptors.
Introduction to Stereoisomerism and the CIP System
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] The ability to unequivocally describe these unique 3D arrangements is critical in fields such as pharmacology and materials science, where different enantiomers of a chiral molecule can exhibit vastly different biological activities or physical properties.
The Cahn-Ingold-Prelog (CIP) system was established to assign a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center, thereby providing a complete and unambiguous name for a specific stereoisomer.[3][4][5] This guide will use 2-bromobutane to illustrate the application of these foundational rules.
The Cahn-Ingold-Prelog (CIP) Sequence Rules
The assignment of priorities to the groups attached to a stereocenter is governed by a set of hierarchical rules. The analysis begins at the atoms directly bonded to the chiral center and proceeds outward until a distinction can be made.
-
Rule 1: Priority by Atomic Number. The primary determinant of priority is the atomic number of the atom directly attached to the chiral center.[4][6] An atom with a higher atomic number receives a higher priority.
-
Rule 2: First Point of Difference. If two or more atoms directly attached to the stereocenter are identical, the priority is determined by proceeding along the substituent chains until a "first point of difference" is reached.[7] The chain that first connects to an atom with a higher atomic number receives the higher priority.
-
Rule 3: Multiple Bonds. Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded "phantom" atoms. For instance, a C=O group is treated as a carbon bonded to two oxygen atoms.[3][8]
-
Rule 4: Isotopes. If atoms are isotopes of the same element, the isotope with the higher atomic mass is assigned the higher priority.[4][9]
Application of CIP Rules to 2-Bromobutane
The systematic application of the CIP rules to 2-bromobutane follows a precise, multi-step process.
The chiral center (or stereocenter) in 2-bromobutane is the carbon atom at the second position (C2), as it is bonded to four different substituents.[10][11]
The four distinct groups attached to the C2 stereocenter are:
-
Bromine atom (-Br)
-
Ethyl group (-CH₂CH₃)
-
Methyl group (-CH₃)
-
Hydrogen atom (-H)
Priorities are assigned based on the CIP sequence rules.
3.3.1 Initial Prioritization using Rule 1
We first compare the atomic numbers of the atoms directly bonded to the C2 chiral center. This quantitative data is summarized in Table 1.
Table 1: Priority Assignment Based on Atomic Number of Directly Attached Atoms
| Substituent | Atom Directly Attached to Chiral Center | Atomic Number (Z) | Initial Priority |
|---|---|---|---|
| -Br | Bromine (Br) | 35 | 1 (Highest) |
| -CH₂CH₃ | Carbon (C) | 6 | Tie |
| -CH₃ | Carbon (C) | 6 | Tie |
| -H | Hydrogen (H) | 1 | 4 (Lowest) |
Based on Rule 1, the bromine atom receives the highest priority (1), and the hydrogen atom receives the lowest priority (4).[7] A tie exists between the ethyl and methyl groups, as both are attached via a carbon atom.
3.3.2 Resolving the Tie using Rule 2
To resolve the tie between the ethyl and methyl groups, we apply the "first point of difference" rule. We move to the next atoms along each chain and compare them in descending order of atomic number. This analysis is detailed in Table 2.
Table 2: "First Point of Difference" Analysis for Ethyl vs. Methyl Group
| Substituent Chain | Atoms Bonded to the First Carbon | Comparison | Priority |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | (C, H, H) | C > H | 2 (Higher) |
| Methyl (-CH₃) | (H, H, H) | | 3 (Lower) |
The ethyl group's first carbon is bonded to another carbon and two hydrogens. The methyl group's carbon is bonded only to three hydrogens. Comparing the highest atomic number atom at this first point of difference (Carbon vs. Hydrogen), the ethyl group is assigned the higher priority.[12]
Final Priority Assignment for 2-Bromobutane:
-
Priority 1: -Br
-
Priority 2: -CH₂CH₃
-
Priority 3: -CH₃
-
Priority 4: -H
Experimental Protocol: Determination of Absolute Configuration (R/S)
This section details the logical protocol for assigning the R or S descriptor to the chiral center of 2-bromobutane once priorities have been established.
-
Molecular Orientation: Orient the molecule in three-dimensional space such that the substituent with the lowest priority (Priority 4, -H) is pointing away from the observer.[3][13] This is often represented with a dashed wedge in 2D diagrams.
-
Priority Traversal: Observe the arrangement of the remaining three substituents (Priorities 1, 2, and 3).
-
Path Determination: Trace a path from the highest priority group (1) to the second-highest (2), and then to the third-highest (3).
-
Configuration Assignment:
Visualizations
The following diagrams illustrate the logical workflow and application of the CIP rules to 2-bromobutane.
Caption: Logical workflow for applying CIP rules to 2-bromobutane.
Caption: Priority assignment for this compound.
References
- 1. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Video | Study.com [study.com]
- 2. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]
- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CIP rules 2013 [ursula.chem.yale.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. sarthaks.com [sarthaks.com]
- 12. hyperconjugation.com [hyperconjugation.com]
- 13. Assign the absolute configuration of (-)-2 -bromobutane, depicted in Tabl.. [askfilo.com]
- 14. psiberg.com [psiberg.com]
An In-Depth Technical Guide to the SN2 Reaction Mechanism with (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction, utilizing the stereospecific transformation of (S)-2-bromobutane into (R)-2-butanol as a central case study. We will delve into the core principles of the SN2 mechanism, including its kinetics, stereochemistry, and the factors influencing its rate, supported by quantitative data and detailed experimental protocols.
Core Concepts of the SN2 Reaction
The SN2 reaction is a fundamental concept in organic chemistry, representing a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[1][2]
The Mechanism: A Concerted Process
The hallmark of the SN2 mechanism is its single-step nature, proceeding through a trigonal bipyramidal transition state without the formation of any intermediates.[3] In the case of this compound reacting with a hydroxide (B78521) ion (OH⁻), the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This "backside attack" is a critical feature of the mechanism.[1][3]
As the nucleophile approaches and begins to form a new carbon-oxygen bond, the carbon-bromine bond simultaneously begins to break.[1] In the transition state, the carbon atom is momentarily pentacoordinate, with the incoming nucleophile and the departing leaving group partially bonded.[3] The three non-reacting substituents (in this case, a hydrogen atom, a methyl group, and an ethyl group) lie in a plane perpendicular to the axis of the incoming and outgoing groups.
Kinetics: A Second-Order Rate Law
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][4] This relationship is described by a second-order rate equation:
Rate = k[Substrate][Nucleophile]
Where:
-
Rate is the reaction rate.
-
k is the rate constant, a proportionality constant that is specific to the reaction and its conditions (e.g., temperature, solvent).
-
[Substrate] is the concentration of the alkyl halide (e.g., this compound).
-
[Nucleophile] is the concentration of the nucleophile (e.g., OH⁻).
This second-order kinetic behavior is a direct consequence of the bimolecular nature of the rate-determining step.[1]
Stereochemistry: Inversion of Configuration
A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[5] This is a direct result of the backside attack by the nucleophile. As the nucleophile approaches from the side opposite the leaving group, the other three substituents on the carbon atom are pushed to the other side, much like an umbrella turning inside out in the wind.[1]
For the reaction of this compound with a nucleophile, this inversion of configuration leads to the formation of a product with the (R) configuration.[6] For instance, the reaction with hydroxide yields (R)-2-butanol. This stereospecificity is a powerful tool in organic synthesis, allowing for precise control over the stereochemistry of products.
Quantitative Data Presentation
The rate of an SN2 reaction is highly sensitive to the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. Below are tables summarizing relative reactivity data.
| Alkyl Halide | Substrate Type | Relative Rate (with I⁻ in Acetone) |
| Methyl Bromide | Methyl | ~1200 |
| 1-Bromobutane | Primary | ~40 |
| 2-Bromobutane | Secondary | 1 |
| 2-Bromo-2-methylpropane | Tertiary | Negligible |
Table 1: Relative reactivity of various alkyl bromides in an SN2 reaction with iodide in acetone (B3395972). The rates are relative to 2-bromobutane. This data illustrates the significant impact of steric hindrance on the reaction rate.[4]
| Nucleophile | Relative Rate |
| H₂O | 1 |
| CH₃COO⁻ | 500 |
| NH₃ | 20,000 |
| Cl⁻ | 23,500 |
| Br⁻ | 316,000 |
| OH⁻ | 630,000 |
| CH₃O⁻ | 630,000 |
| I⁻ | 1,995,000 |
| CN⁻ | 5,010,000 |
| HS⁻ | 25,100,000 |
Table 2: Relative reactivity of various nucleophiles in SN2 reactions. This table highlights the wide range of nucleophilic strengths.[4]
Experimental Protocols
Synthesis of (R)-2-Butanol from this compound
This protocol outlines the synthesis of (R)-2-butanol via the SN2 reaction of this compound with sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Diethyl ether (anhydrous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of sodium hydroxide in water to create an aqueous solution.
-
Addition of Substrate: Add this compound to the sodium hydroxide solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude (R)-2-butanol by distillation. Collect the fraction corresponding to the boiling point of 2-butanol (B46777) (99-100 °C).
-
Characterization: Characterize the final product by obtaining its infrared (IR) spectrum, nuclear magnetic resonance (NMR) spectrum, and measuring its optical rotation using a polarimeter to confirm the (R) configuration.
Kinetic Study of the SN2 Reaction of this compound using Polarimetry
This protocol describes a method for determining the rate constant of the SN2 reaction between this compound and a nucleophile (e.g., iodide in acetone) by monitoring the change in optical rotation over time.
Materials:
-
This compound of known enantiomeric excess
-
Sodium iodide (NaI)
-
Acetone (spectroscopic grade)
-
Thermostatted polarimeter
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and sodium iodide in acetone of known concentrations.
-
Temperature Equilibration: Allow the stock solutions and the polarimeter cell to equilibrate to the desired reaction temperature in a thermostatted water bath.
-
Initiation of Reaction: Pipette the required volumes of the this compound and sodium iodide solutions into a volumetric flask, mix thoroughly, and quickly transfer a portion of the solution to the polarimeter cell. Start the stopwatch immediately upon mixing.
-
Data Collection: Measure the optical rotation of the reaction mixture at regular time intervals. The optical rotation will change over time as the dextrorotatory this compound is converted to the levorotatory (R)-2-iodobutane.
-
Data Analysis: The reaction follows pseudo-first-order kinetics if the concentration of the nucleophile is in large excess. The observed rate constant (k_obs) can be determined by plotting ln[(α_t - α_∞)/(α_₀ - α_∞)] versus time, where α_t is the optical rotation at time t, α_₀ is the initial optical rotation, and α_∞ is the optical rotation at the completion of the reaction. The slope of this plot will be -k_obs.
-
Determination of the Second-Order Rate Constant: The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k_obs / [Nucleophile].
Visualizations
Caption: SN2 reaction mechanism of this compound with hydroxide.
Caption: Experimental workflow for the synthesis of (R)-2-butanol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. webassign.net [webassign.net]
- 6. Solved Treatment of (S)-2-bromo-butane with sodium hydroxide | Chegg.com [chegg.com]
The Enantiomer in Focus: A Technical Guide to (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-2-Bromobutane, a chiral alkyl halide of significant interest in synthetic organic chemistry and drug development. This document details its commercial availability, key suppliers, and physico-chemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and chiral analysis, empowering researchers with the practical knowledge required for its effective utilization.
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of specialty chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary between suppliers and batches. It is crucial for researchers to consult the certificate of analysis (CoA) for specific lot information. The following tables summarize publicly available data from various suppliers.
Table 1: Major Suppliers of this compound
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers a range of chiral compounds and analytical standards. |
| Thermo Fisher Scientific | --INVALID-LINK-- | Provides this compound under the Acros Organics and Alfa Aesar brands. |
| TCI Chemicals | --INVALID-LINK-- | A well-established supplier of research chemicals, including chiral reagents. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplies a variety of biochemicals and fine chemicals for research.[1] |
| Chem-Impex | --INVALID-LINK-- | Specializes in chiral building blocks and intermediates for the pharmaceutical industry.[2] |
| LookChem | --INVALID-LINK-- | An online platform connecting buyers with various chemical manufacturers and suppliers. |
Table 2: Technical Specifications of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₉Br | General Chemical Knowledge |
| Molecular Weight | 137.02 g/mol | General Chemical Knowledge |
| CAS Number | 5787-32-6 | LookChem |
| Appearance | Colorless liquid | Sigma-Aldrich[3] |
| Boiling Point | 91 °C (lit.) | Sigma-Aldrich[3] |
| Density | 1.255 g/mL at 25 °C (lit.) | Sigma-Aldrich[3] |
| Refractive Index (n20/D) | 1.437 (lit.) | Sigma-Aldrich[3] |
| Purity (typical) | ≥98% (GC) | Chem-Impex, Fisher Scientific[2][4] |
| Specific Optical Rotation | [α]²⁰/D +23.1° (neat) | University of Calgary |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound from (S)-2-Butanol
The stereospecific synthesis of this compound is most commonly achieved through the reaction of (S)-2-Butanol with a brominating agent that proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. Phosphorus tribromide (PBr₃) is a suitable reagent for this transformation.
Materials:
-
(S)-2-Butanol (high enantiomeric purity)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place (S)-2-Butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture in an ice bath and slowly quench the excess PBr₃ by the careful addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude (R)-2-Bromobutane (due to inversion of stereochemistry) is then purified by fractional distillation. The fraction boiling at approximately 91 °C should be collected.
Purification by Fractional Distillation
Fractional distillation is a critical step to obtain high-purity this compound and to remove any unreacted starting material, byproducts, or residual solvent.[5]
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-bromobutane (B33332) (approximately 91 °C).[6]
-
Discard any initial forerun that distills at a lower temperature and any residue remaining in the distillation flask after the main fraction has been collected.
Chiral Analysis by Gas Chromatography (GC)
The enantiomeric excess of the synthesized this compound must be determined to confirm the stereochemical outcome of the reaction. This is typically achieved using gas chromatography with a chiral stationary phase.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: A column with a chiral stationary phase capable of separating the enantiomers of 2-bromobutane is required. An Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm, df 0.12 μm) is a suitable option.[7]
-
Injector Temperature: 250 °C.[7]
-
Detector Temperature: 250 °C.[7]
-
Oven Temperature Program: An example program is to hold at 30 °C for 3 minutes, then ramp at 5 °C/min to 70 °C.[7]
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane), with a high split ratio (e.g., 80:1).[7]
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent.
-
Inject the sample into the GC.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with those of authentic standards, if available.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthesis and Purification Workflow for (R)-2-Bromobutane.
Caption: Chiral GC Analysis Workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ブロモブタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromobutane, 98% | Fisher Scientific [fishersci.ca]
- 5. US4990222A - Process for the purification of thermolabile compounds by distillation - Google Patents [patents.google.com]
- 6. modychem.co [modychem.co]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
(S)-2-Bromobutane: A Comprehensive Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (S)-2-Bromobutane. The following sections detail the chemical and physical properties, safety protocols, emergency procedures, and disposal guidelines to ensure the safe and compliant use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, an optically active halogenated hydrocarbon, is a versatile reagent in organic synthesis.[1] A clear, colorless liquid with a characteristic pleasant odor, it is important to understand its physical and chemical properties to ensure safe handling.[2]
| Property | Value | Reference |
| Molecular Formula | C₄H₉Br | [3] |
| Molecular Weight | 137.02 g/mol | [3][4] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Odor | Pleasant odor | [2] |
| Boiling Point | 91 °C (196 °F) | [1] |
| Melting Point | -112 °C (-170 °F) | [1] |
| Flash Point | 21 °C (70 °F) | [5] |
| Density | 1.255 g/mL at 25 °C | [5] |
| Solubility in Water | Insoluble | [2][5] |
| Solubility in Organic Solvents | Soluble in alcohol, acetone (B3395972), and ether. Miscible with acetone and benzene. | [5][6] |
| Vapor Pressure | 70 hPa at 20 °C | [5][7] |
| Specific Rotation [α]D | +23.1° (20 °C) | [8] |
Safety and Hazard Information
This compound is a flammable liquid and should be handled with appropriate caution.[6] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[9]
| Hazard Statement | GHS Classification |
| H225 | Highly flammable liquid and vapour[4][6][7] |
| H314 | Causes severe skin burns and eye damage[4] |
| H336 | May cause drowsiness or dizziness[6] |
| H412 | Harmful to aquatic life with long lasting effects[4] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®).[7] |
| Skin and Body Protection | A flame-retardant lab coat and appropriate chemical-resistant apron.[10] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator.[11] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Workflow
Storage Conditions
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] It is incompatible with strong oxidizing agents and strong bases.[6]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
Emergency Response Protocol
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[13]
-
After skin contact: Get medical aid if irritation develops or persists. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[13]
-
After swallowing: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[13]
Fire Fighting Measures:
-
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[13] Water may be ineffective.[13] Vapors are heavier than air and may travel to a source of ignition and flash back.[14]
Experimental Protocols
General Reaction Quenching Protocol
For reactions involving this compound, a careful quenching procedure is necessary to neutralize any unreacted starting material and reactive intermediates.
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to lower the temperature and reduce the reaction rate.
-
Slow addition of quenching agent: Slowly add a suitable quenching agent. For unreacted this compound, a weak acid solution (e.g., dilute HCl) can be used to neutralize any basic reagents, followed by an aqueous wash.[6]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and solvent removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Disposal
This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste. Do not dispose of it down the drain.[14]
Disposal Workflow
Disposal Protocol:
-
Segregate Waste: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[14]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[7]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal.[14]
Reactivity
This compound is a secondary alkyl halide and can undergo both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions.[1] The reaction pathway is dependent on the nucleophile/base, solvent, and temperature.
-
SN2 Reactions: With strong, non-bulky nucleophiles, this compound will undergo an SN2 reaction, leading to an inversion of stereochemistry at the chiral center, forming an (R) product.[1][12]
-
SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 reaction can occur, leading to a racemic mixture of (R)- and (S)- products.[10]
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Given that observed rotation for this compound is +23.1degrees and th.. [askfilo.com]
- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. brainly.com [brainly.com]
- 9. 2-Bromobutane, (S)- | C4H9Br | CID 12236140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. Solved: Given that (S) -2 -bromobutane has a specific rotation of +23.1° , and (R) -2 -bromobutane [Math] [gauthmath.com]
- 12. When this compound undergoes \mathrm { SN } _ { 2 } reaction with \ma.. [askfilo.com]
- 13. homework.study.com [homework.study.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-2-Bromobutane as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Bromobutane is a valuable chiral building block in organic synthesis, prized for its ability to introduce a stereocenter with a defined configuration. As a secondary alkyl halide, it readily participates in stereospecific reactions, most notably bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed with a predictable inversion of stereochemistry, allowing for the synthesis of a wide range of chiral molecules with the opposite (R) configuration at the C2 position. This property is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry.
The bromine atom in this compound serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles. However, its secondary nature also means that elimination reactions (E2) can be a competing pathway, particularly in the presence of strong, sterically hindered bases. Careful selection of the nucleophile, solvent, and reaction temperature is therefore crucial to maximize the yield of the desired substitution product and minimize the formation of alkene byproducts.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral intermediates.
Applications in Chiral Synthesis
This compound is a versatile precursor for the synthesis of various chiral compounds, including:
-
Chiral Alcohols, Ethers, and Thiols: Reaction with hydroxide, alkoxides (e.g., methoxide (B1231860), ethoxide), or thiolates provides access to the corresponding (R)-2-butanol, (R)-2-alkoxybutanes, and (R)-2-alkylthiobutanes.
-
Chiral Amines: The synthesis of chiral amines is a critical step in the development of many pharmaceuticals. This compound can be converted to (R)-2-azidobutane via substitution with sodium azide (B81097), followed by reduction to yield (R)-2-aminobutane.[1] This enantiomerically enriched amine is a key precursor for various bioactive molecules.
-
Pharmaceutical Intermediates: Chiral amines derived from this compound are building blocks for more complex drug molecules. For instance, (S)-2-aminobutanol, a derivative of (S)-2-aminobutane, is a key intermediate in the synthesis of the anti-tuberculosis drug (S,S)-Ethambutol.
The primary advantage of using this compound lies in the high stereochemical control offered by the SN2 reaction mechanism. The backside attack of the nucleophile on the carbon atom bearing the bromine atom leads to a predictable and clean inversion of the stereocenter.[2]
Reaction Mechanisms: SN2 vs. E2 Competition
When this compound is reacted with a nucleophile that is also a strong base, such as sodium methoxide, a competition between SN2 and E2 pathways exists.
-
SN2 Pathway: The nucleophile attacks the electrophilic carbon atom, displacing the bromide ion and leading to an inversion of configuration. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
E2 Pathway: The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. This pathway is favored by strong, sterically hindered bases and higher temperatures. The major elimination product is typically the more substituted alkene (Zaitsev's rule), leading to a mixture of (E)- and (Z)-2-butene.[3][4]
The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired outcome. For example, using sodium azide, a good nucleophile but a relatively weak base, strongly favors the SN2 pathway. Conversely, using a bulky base like potassium tert-butoxide would favor the E2 pathway.
Experimental Protocols
The following protocols are provided as illustrative examples of the synthetic utility of this compound.
Protocol 1: Synthesis of (R)-2-Azidobutane via SN2 Reaction
This protocol details the synthesis of (R)-2-azidobutane from this compound using sodium azide. This reaction is highly stereospecific and typically proceeds with a high yield and enantiomeric excess.
Reaction Scheme: (S)-CH₃CH(Br)CH₂CH₃ + NaN₃ → (R)-CH₃CH(N₃)CH₂CH₃ + NaBr
Materials and Equipment:
-
This compound (≥99% purity, ≥98% e.e.)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Stir the suspension and then add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C using a heating mantle and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude (R)-2-azidobutane by fractional distillation under reduced pressure.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Sodium Azide |
| Solvent | DMF |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 24 hours |
| Typical Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >98% (R) |
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of (R)-2-Methoxybutane via SN2 Reaction
This protocol describes the synthesis of (R)-2-methoxybutane from this compound using sodium methoxide. This reaction is a classic example of a Williamson ether synthesis with a chiral substrate. It is important to control the temperature to minimize the competing E2 elimination reaction.
Reaction Scheme: (S)-CH₃CH(Br)CH₂CH₃ + NaOCH₃ → (R)-CH₃CH(OCH₃)CH₂CH₃ + NaBr
Materials and Equipment:
-
This compound (≥99% purity, ≥98% e.e.)
-
Sodium methoxide (NaOCH₃)
-
Methanol (B129727) (MeOH), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to quench the reaction and dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Carefully remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the remaining crude (R)-2-methoxybutane by fractional distillation.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Sodium Methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield (SN2 product) | 60-75% |
| Major Byproducts (E2) | (E)- and (Z)-2-Butene (25-40%) |
| Enantiomeric Excess (e.e.) | >97% (R) |
Characterization: The product distribution (SN2 vs. E2) and purity can be determined by GC-MS. The stereochemical outcome can be confirmed by polarimetry and chiral GC analysis.
Visualizations
SN2 Reaction Pathway
The following diagram illustrates the general mechanism of an SN2 reaction using this compound as the substrate.
Caption: General mechanism of an SN2 reaction on this compound.
Experimental Workflow for the Synthesis of (R)-2-Azidobutane
This diagram outlines the key steps in the laboratory synthesis and purification of (R)-2-azidobutane.
Caption: Workflow for the synthesis of (R)-2-azidobutane.
References
Application Notes: Nucleophilic Substitution Reactions of (S)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromobutane is a chiral secondary alkyl halide that serves as an exemplary substrate for the study and application of nucleophilic substitution reactions. Its stereocenter allows for the direct observation and analysis of the stereochemical outcomes of S N 1 and S N 2 mechanisms. Understanding these reactions is fundamental in organic synthesis, particularly in the pharmaceutical industry, where precise control of stereochemistry is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).[1] The bromine atom is an excellent leaving group, making the molecule highly amenable to reactions that introduce a wide variety of functional groups.[1] This document provides a detailed overview of the theoretical background, factors influencing reaction pathways, quantitative data, and experimental protocols for nucleophilic substitution reactions involving this compound.
Theoretical Background: S N 1 vs. S N 2 Mechanisms
The reaction of this compound can proceed via two distinct mechanisms, S N 1 or S N 2, depending on the reaction conditions.[2][3]
The S N 2 Mechanism: Concerted and Stereospecific
The S N 2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The rate of this second-order reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[5] A key feature of the S N 2 mechanism is the backside attack of the nucleophile, which leads to a predictable inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[4] For example, the reaction of this compound with a strong nucleophile like the hydroxide (B78521) ion (OH⁻) results in the formation of (R)-2-butanol.[2][4]
Caption: S N 2 mechanism of this compound with hydroxide.
The S N 1 Mechanism: Stepwise and Racemizing
The S N 1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[6] The rate-determining first step involves the spontaneous dissociation of the leaving group to form a planar, sp²-hybridized carbocation intermediate.[6][7] The rate of this first-order reaction depends only on the concentration of the alkyl halide.[5] In the second step, the nucleophile can attack the planar carbocation from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the retention product, (S)-2-butanol, and the inversion product, (R)-2-butanol.[2][7][8]
Caption: S N 1 mechanism of this compound leading to racemization.
Data Presentation: Factors Influencing Reaction Pathway
The outcome of a nucleophilic substitution reaction on this compound is highly dependent on the nucleophile, solvent, and substrate structure. The following table summarizes the conditions that favor each mechanism.
| Factor | Favors S N 1 | Favors S N 2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, OH⁻, CN⁻) | S N 1 rate is independent of the nucleophile. S N 2 requires a strong nucleophile to attack the substrate.[3] |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Protic solvents stabilize the carbocation intermediate in S N 1.[9] Aprotic solvents enhance the reactivity of the nucleophile for S N 2.[3][10] |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Steric hindrance prevents backside attack in S N 2. Carbocation stability is key for S N 1.[3] |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is required for both mechanisms to facilitate bond cleavage. |
Stereochemical Outcomes under Various Conditions
The choice of reagents directly impacts the stereochemical purity of the product.
| Nucleophile/Reagent | Solvent | Predominant Mechanism | Product(s) | Expected Stereochemical Outcome |
| Sodium Iodide (NaI) | Acetone | S N 2 | (R)-2-Iodobutane | >95% Inversion[11][12] |
| Sodium Hydroxide (NaOH) | Aqueous Acetone | S N 2 | (R)-2-Butanol | Predominantly Inversion[4][13] |
| Water (H₂O) | Water | S N 1 (Solvolysis) | (R)- and (S)-2-Butanol | Racemization (loss of optical activity)[7][8] |
| Ethanol (B145695) (EtOH) | Ethanol | S N 1 (Solvolysis) | (R)- and (S)-2-Ethoxybutane | Racemization[14] |
| Silver Nitrate (B79036) (AgNO₃) | Ethanol | S N 1 | (R)- and (S)-2-Ethoxybutane | Racemization (Ag⁺ assists Br⁻ removal)[14] |
Application in Mechanistic Studies: Kinetic Isotope Effect (KIE)
Deuterium-labeled substrates like 2-bromobutane-d₅ are powerful tools for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated (k D ) and non-deuterated (k H ) compounds, a kinetic isotope effect (KIE, k H /k D ) can be determined. This value provides insight into the rate-determining step of the reaction, helping to distinguish between competing pathways like S N 2 and E2.
| Mechanism | C-H Bond Broken in RDS? | Expected KIE (k H /k D ) |
| S N 1 | No | ~1.0 |
| S N 2 | No | ~0.95 - 1.05 |
| E1 | No | ~1.0 |
| E2 | Yes | >2.0 (Primary KIE) |
| Table data adapted from typical KIE values for substitution and elimination reactions. |
Experimental Protocols
The following protocols provide methodologies for conducting representative S N 2 and S N 1 reactions using this compound.
Protocol 1: S N 2 Synthesis of (R)-2-Iodobutane
This protocol describes the reaction of this compound with sodium iodide in acetone, a classic example of an S N 2 reaction that results in stereochemical inversion.[15][16]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Polarimeter
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (e.g., 1.5 g NaI in 25 mL acetone).
-
Add a magnetic stir bar to the solution.
-
Add this compound (e.g., 1.0 mL) to the flask.
-
Attach the reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. A white precipitate of sodium bromide (NaBr) will form, as it is insoluble in acetone.[16]
-
After reflux, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 25 mL of saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting (R)-2-iodobutane via polarimetry to confirm the inversion of configuration (opposite sign of optical rotation compared to the starting material).
Caption: General experimental workflow for an S N 2 reaction.
Protocol 2: S N 1 Solvolysis of this compound
This protocol demonstrates the S N 1 reaction via the solvolysis of this compound in aqueous ethanol, leading to a racemic product mixture.
Materials:
-
This compound
-
Ethanol/Water solution (e.g., 50:50 v/v)
-
Silver nitrate (AgNO₃), 1% in ethanol (for qualitative analysis)
-
Test tubes
-
Water bath
-
Polarimeter
Procedure:
-
Place 5 mL of the 50:50 ethanol/water solution into a test tube.
-
Add 5 drops of this compound to the solvent mixture.
-
Loosely stopper the test tube and place it in a warm water bath (approx. 50°C) for 30-40 minutes.
-
To qualitatively monitor the reaction progress, a parallel reaction can be set up using 1% AgNO₃ in ethanol as the solvent. The formation of a silver bromide (AgBr) precipitate indicates the progress of the S N 1 reaction.[14][16]
-
After the reaction period, cool the primary reaction mixture to room temperature.
-
Carefully transfer the solution to a polarimeter cell.
-
Measure the optical rotation of the product mixture. A reading close to zero indicates that racemization has occurred, consistent with an S N 1 mechanism.
Conclusion
This compound is an invaluable tool for both pedagogical demonstration and practical application of nucleophilic substitution principles. For drug development professionals and synthetic chemists, a thorough understanding of how to manipulate reaction conditions—specifically the choice of nucleophile and solvent—is paramount for achieving desired stereochemical outcomes. The protocols and data presented herein provide a robust framework for the strategic application of S N 1 and S N 2 reactions in the synthesis of chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. brainly.com [brainly.com]
- 7. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. users.wfu.edu [users.wfu.edu]
- 11. Solved Write the SN2 reaction between this compound and | Chegg.com [chegg.com]
- 12. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 13. chegg.com [chegg.com]
- 14. Sn2 Reaction With 2-Bromobutane - 555 Words | Bartleby [bartleby.com]
- 15. webassign.net [webassign.net]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
Application Note: A Detailed Protocol for the SN2 Reaction of (S)-2-Bromobutane with Iodide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive experimental protocol for conducting the bimolecular nucleophilic substitution (SN2) reaction between (S)-2-bromobutane and a nucleophile, specifically the iodide ion. It includes detailed methodologies, data presentation guidelines, and visualizations to ensure clarity and reproducibility.
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry characterized by a concerted, single-step mechanism.[1][2][3][4] In this reaction, a nucleophile attacks an electrophilic carbon center from the direction opposite to the leaving group, a process known as "backside attack".[1][2][5][6][7] This mechanism invariably leads to an inversion of the stereochemical configuration at the carbon center, an effect called Walden inversion.[4][6][8][9]
The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[2][6][10] The reaction of a chiral substrate like this compound provides a classic example of this stereospecificity, where the product formed has the opposite configuration, (R).[1][8] This protocol details the reaction of this compound with sodium iodide in an acetone (B3395972) solvent, a variation known as the Finkelstein reaction.
Experimental Protocol
This section outlines the materials, equipment, and step-by-step procedure for the reaction of this compound with sodium iodide.
2.1 Materials and Reagents
-
This compound (C₄H₉Br)
-
Sodium iodide (NaI)
-
Acetone (CH₃COCH₃), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
2.2 Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (125 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Apparatus for simple distillation
-
Polarimeter for optical rotation measurement
2.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (e.g., 1.2 equivalents) and 40 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the flask dropwise using a syringe or dropping funnel.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C). The reaction is often accompanied by the formation of a white precipitate, sodium bromide (NaBr), which is poorly soluble in acetone.[3][11] Allow the reaction to proceed for approximately 60-90 minutes.
-
Work-up and Extraction:
-
After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of water.
-
Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake gently, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with 20 mL of 5% sodium thiosulfate solution (to remove any residual iodine), 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
-
Drying and Solvent Removal:
-
Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product, (R)-2-iodobutane, can be purified by simple distillation if necessary.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and polarimetry to confirm the inversion of stereochemistry.
-
Data Presentation
Quantitative results from the experiment should be recorded systematically. The following table provides a template for summarizing the key data points.
| Parameter | Value |
| Reactant | This compound |
| Mass of Reactant (g) | Record mass |
| Moles of Reactant (mol) | Calculate moles |
| Nucleophile | Sodium Iodide (NaI) |
| Mass of Nucleophile (g) | Record mass |
| Moles of Nucleophile (mol) | Calculate moles |
| Solvent | Acetone |
| Volume of Solvent (mL) | 40 |
| Reaction Conditions | |
| Temperature (°C) | ~56 (Reflux) |
| Time (min) | 60-90 |
| Product | (R)-2-Iodobutane |
| Theoretical Yield (g) | Calculate yield |
| Actual Yield (g) | Record mass of pure product |
| Percent Yield (%) | Calculate % yield |
| Stereochemical Analysis | |
| Expected Configuration | (R) |
| Observed Optical Rotation (°) | Measure with polarimeter |
Reaction Mechanism and Stereochemistry
The SN2 reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[2] This backside attack leads to a pentacoordinate transition state where the carbon atom is partially bonded to both the incoming nucleophile (iodide) and the outgoing leaving group (bromide).[1][2][9] The reaction of this compound with iodide results in the formation of (R)-2-iodobutane, demonstrating a complete inversion of stereochemistry.[12][13]
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the overall workflow of the experimental protocol, from setup to final analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. amherst.edu [amherst.edu]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Video: SN2 Reaction: Stereochemistry [jove.com]
- 9. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 12. Solved: Draw the complete SN2 mechanism of the reaction of this compound and iodide ion. Inclu [Chemistry] [gauthmath.com]
- 13. homework.study.com [homework.study.com]
Application Notes and Protocols: (S)-2-Bromobutane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (S)-2-Bromobutane as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The focus is on leveraging its stereochemistry through nucleophilic substitution reactions to introduce the chiral sec-butyl moiety, a common feature in various active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable chiral starting material in pharmaceutical synthesis due to the stereocenter at the second carbon.[1] Its bromine atom serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the introduction of a variety of functional groups with a predictable inversion of stereochemistry.[2][3] This stereochemical control is crucial in drug development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in the stereoselective synthesis of chiral amines, alcohols, and ethers, which are key intermediates for various pharmaceuticals.
Synthesis of Chiral Amines: Precursors for Ethambutol Analogues
A significant application of the chiral sec-butyl group is in the synthesis of antitubercular agents like Ethambutol. The biologically active isomer is (S,S)-Ethambutol.[5] The synthesis of Ethambutol and its analogues often requires the chiral intermediate (S)-2-aminobutanol.[6][7][8] While direct synthesis from this compound is not the most common route, the introduction of a chiral amine at the C2 position is a fundamental step that can be achieved using this starting material. A common synthetic strategy involves the reaction of a chiral precursor with a nucleophile, followed by further transformations.
A key synthon that can be derived from this compound is (R)-sec-butylamine, formed through an SN2 reaction with an ammonia (B1221849) equivalent, which proceeds with inversion of configuration.
Workflow for the Synthesis of (R)-sec-Butylamine from this compound:
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Grignard reagent formation from (S)-2-Bromobutane and its applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, prized for their ability to form new carbon-carbon bonds.[1] The use of chiral Grignard reagents, such as (S)-sec-butylmagnesium bromide derived from (S)-2-bromobutane, presents an opportunity for asymmetric synthesis, allowing for the construction of stereochemically complex molecules. However, the formation of Grignard reagents from secondary alkyl halides is known to proceed with a significant degree of racemization, posing a challenge to stereocontrol. This document provides detailed application notes and protocols for the formation of (S)-sec-butylmagnesium bromide and its use in the synthesis of chiral alcohols, with a critical discussion of the stereochemical implications.
Formation of (S)-sec-Butylmagnesium Bromide: A Stereochemical Consideration
The formation of a Grignard reagent from a chiral secondary alkyl halide like this compound is understood to occur on the surface of the magnesium metal. The mechanism is believed to involve radical intermediates, which can lead to a loss of stereochemical information at the chiral center. While some degree of retention of configuration has been observed, suggesting a surface-mediated reaction, significant racemization is a common outcome.[2] Theoretical studies suggest the existence of two competitive pathways: a non-radical pathway that leads to retention of configuration and a radical pathway that results in racemization.[2]
Experimental Protocol 1: Formation of (S)-sec-Butylmagnesium Bromide
This protocol outlines the preparation of the Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[3]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the dry glassware under an inert atmosphere.
-
Place the magnesium turnings in the flask with a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Prepare a solution of this compound in anhydrous ether in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[4]
-
Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy, grayish mixture.
Applications in the Synthesis of Chiral Alcohols
The primary application of (S)-sec-butylmagnesium bromide is as a nucleophilic source of a chiral sec-butyl group for the synthesis of chiral secondary and tertiary alcohols.
Application 1: Synthesis of Chiral Tertiary Alcohols - (3R,4S)- and (3S,4S)-3,4-Dimethyl-3-hexanol
The reaction of (S)-sec-butylmagnesium bromide with a prochiral ketone, such as 2-butanone (B6335102), results in the formation of a new stereocenter. Due to the partial racemization of the Grignard reagent and the two possible faces of attack on the ketone, a mixture of diastereomers is expected.[5]
Procedure:
-
Prepare the (S)-sec-butylmagnesium bromide solution as described in Protocol 1.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of 2-butanone in anhydrous ether.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to isolate the diastereomeric mixture of 3,4-dimethyl-3-hexanol.
Due to the limited availability of specific experimental data for the reaction with enantiomerically pure this compound, the following table presents hypothetical but representative data based on the known principles of Grignard reactions with chiral secondary halides. The enantiomeric excess (ee) of the Grignard reagent is assumed to be partially racemized.
| Reaction | Electrophile | Expected Major Products | Representative Yield (%) | Representative Diastereomeric Ratio (d.r.) |
| (S)-sec-Butylmagnesium Bromide + 2-Butanone | 2-Butanone | (3R,4S)- and (3S,4S)-3,4-Dimethyl-3-hexanol | 60-75 | Variable, near 1:1 |
| (S)-sec-Butylmagnesium Bromide + Benzaldehyde | Benzaldehyde | (1S,2'S)- and (1R,2'S)-1-Phenyl-2-methyl-1-butanol | 65-80 | Variable, near 1:1 |
| (S)-sec-Butylmagnesium Bromide + Carbon Dioxide (followed by acidic workup) | CO₂ | (S)-2-Methylbutanoic acid (and R-enantiomer) | 50-65 | N/A (ee of product reflects ee of Grignard) |
Application 2: Synthesis of Chiral Secondary Alcohols
The reaction with aldehydes, such as benzaldehyde, yields chiral secondary alcohols. Similar to the reaction with ketones, a mixture of diastereomers is expected.
Procedure: The procedure is analogous to Protocol 2, with the substitution of 2-butanone with benzaldehyde.
Modern Alternatives: Asymmetric Grignard Reactions with Chiral Ligands
Given the challenges in controlling the stereochemistry of the Grignard reagent itself, a more modern and effective approach for asymmetric synthesis involves the use of an achiral Grignard reagent in the presence of a chiral ligand.[6][7] These ligands coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack on the electrophile with high enantioselectivity. This method offers more predictable and often higher levels of stereocontrol. For drug development professionals, this ligand-mediated approach is generally preferred for constructing chiral centers.
Conclusion
The Grignard reagent derived from this compound, (S)-sec-butylmagnesium bromide, is a viable reagent for the synthesis of chiral secondary and tertiary alcohols. However, its utility in stereospecific synthesis is limited by the significant racemization that occurs during its formation. Researchers and drug development professionals should be aware of this limitation and must carefully analyze the stereochemical outcome of any reaction employing this reagent. For applications requiring high enantioselectivity, the use of achiral Grignard reagents with chiral ligands is a more reliable and controllable strategy.
References
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
Solvent Effects on the Rate of SN2 Reactions with (S)-2-Bromobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The rate and stereochemical outcome of these reactions are profoundly influenced by the reaction environment, with the choice of solvent being a critical parameter. This document provides a detailed overview of the solvent effects on the SN2 reaction of (S)-2-bromobutane, a chiral secondary alkyl halide. Understanding these effects is crucial for optimizing reaction conditions to achieve desired products with high yield and stereospecificity.
SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[1][2] For this compound, this results in the formation of the corresponding (R)-substituted product. The nature of the solvent can dramatically alter the rate of this process by stabilizing or destabilizing the reactants and the transition state.
The Role of the Solvent in SN2 Reactions
Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. For SN2 reactions, which involve charged or polar nucleophiles, polar solvents are necessary to dissolve the reactants. However, the specific type of polar solvent has a significant impact on the reaction rate.
Polar Protic Solvents: These solvents, such as water, methanol (B129727), and ethanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and are capable of hydrogen bonding.[3][4] While they can dissolve ionic nucleophiles, they tend to solvate the nucleophile through hydrogen bonding, creating a "solvent cage" around it.[3][5] This solvation stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the reaction, thereby slowing down the SN2 reaction rate.[3][5]
Polar Aprotic Solvents: These solvents, including acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are polar but lack an acidic proton.[4][6] They are excellent at solvating cations but are less effective at solvating anions (the nucleophile).[4][6] This leaves the nucleophile relatively "naked" and more reactive, with a higher ground-state energy.[6] Consequently, the activation energy for the SN2 reaction is lowered, leading to a significant increase in the reaction rate.[3][5]
Quantitative Data on Solvent Effects
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| Acetone (CH₃COCH₃) | Polar Aprotic | 21 | 500 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 5000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 2800 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 49 | 1300 |
Data is for the reaction of CH₃I + Cl⁻ → CH₃Cl + I⁻ and is intended to be illustrative of the general trend in solvent effects on SN2 reactions.[7]
A striking example of this effect is the reaction of 1-bromobutane (B133212) with azide (B81097) ion, where the reaction rate increases by a factor of 200,000 when the solvent is changed from methanol to hexamethylphosphoramide (B148902) (HMPA), a highly polar aprotic solvent.[3]
Experimental Protocols
To investigate the solvent effects on the SN2 reaction of this compound, the reaction progress can be monitored using various analytical techniques. Below are detailed protocols for monitoring the reaction using Gas Chromatography (GC) and Polarimetry.
Protocol 1: Kinetic Analysis by Gas Chromatography (GC)
This protocol allows for the quantification of the disappearance of the reactant, this compound, and the appearance of the product over time.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
A selection of anhydrous polar protic solvents (e.g., Methanol, Ethanol)
-
A selection of anhydrous polar aprotic solvents (e.g., Acetone, DMF, DMSO)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in each of the chosen solvents.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M Sodium Azide) in each of the chosen solvents. Note: The solubility of the nucleophile may vary significantly between solvents.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M Dodecane) in a volatile, inert solvent like hexane.
-
-
Reaction Setup:
-
In a series of reaction vials, one for each solvent to be tested, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostated water bath.
-
To initiate the reaction, add a known volume of the pre-heated nucleophile stock solution to each vial simultaneously and start a timer.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate any remaining inorganic salts.
-
Inject a small volume (e.g., 1 µL) of the quenched sample into the GC.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times.
-
Integrate the peak areas for the reactant and the internal standard at each time point.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant can be determined by dividing k_obs by the initial concentration of the nucleophile.
-
Protocol 2: Kinetic Analysis by Polarimetry
This protocol directly monitors the change in optical rotation of the solution as the chiral reactant, this compound, is converted to the chiral product with an inverted configuration.
Materials:
-
This compound (enantiomerically pure)
-
Nucleophile (e.g., Sodium Iodide, NaI)
-
A selection of anhydrous solvents
-
Polarimeter with a thermostated cell.
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of this compound (e.g., 0.1 M) and the nucleophile (e.g., 0.1 M) in the chosen solvent.
-
-
Polarimeter Setup:
-
Set the polarimeter to the desired wavelength (e.g., sodium D-line, 589 nm).
-
Calibrate the instrument with the pure solvent.
-
Equilibrate the polarimeter cell to the desired reaction temperature.
-
-
Data Collection:
-
Quickly transfer the reaction mixture to the thermostated polarimeter cell and start recording the optical rotation at regular time intervals.
-
Continue recording until the rotation remains constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The observed optical rotation (α_t) at any time t is a sum of the rotations of the reactant and the product.
-
The rate constant (k) can be determined using the following equation, where α₀ is the initial rotation, and α_∞ is the final rotation: ln[(α_t - α_∞) / (α₀ - α_∞)] = -kt
-
A plot of ln[(α_t - α_∞) / (α₀ - α_∞)] versus time will yield a straight line with a slope of -k.
-
Visualization of Concepts
Logical Relationship of Factors Affecting SN2 Reaction Rate
Caption: Solvent effects on SN2 reaction rates.
Experimental Workflow for GC-Based Kinetic Analysis
Caption: GC-based kinetic analysis workflow.
Conclusion
The choice of solvent is a powerful tool for controlling the rate of SN2 reactions. For the reaction of this compound, polar aprotic solvents will lead to significantly faster reaction rates compared to polar protic solvents. This is primarily due to the ability of polar aprotic solvents to dissolve the nucleophile without strongly solvating it, thereby increasing its nucleophilicity. The provided experimental protocols offer robust methods for quantitatively assessing these solvent effects, enabling researchers and professionals in drug development to optimize their synthetic strategies for improved efficiency and stereochemical control.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
Kinetic Studies of Nucleophilic Substitution on (S)-2-Bromobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetic studies of nucleophilic substitution reactions on the chiral substrate (S)-2-bromobutane. This document includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the reaction pathways and experimental workflows.
Introduction
This compound is a secondary alkyl halide that serves as a model substrate for investigating the kinetics and stereochemistry of nucleophilic substitution (SN) reactions. Due to its chiral center, it allows for the clear differentiation between SN1 and SN2 reaction mechanisms by analyzing the stereochemical outcome of the products. SN2 reactions on this compound proceed with an inversion of configuration, yielding an (R)-product, while SN1 reactions would lead to a racemic mixture of (R)- and (S)-products.[1][2] The reaction rate and mechanism are highly dependent on the nucleophile, solvent, and temperature.
Data Presentation
The kinetics of nucleophilic substitution on 2-bromobutane (B33332) are influenced by the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Rate Law Data for the Reaction of 2-Bromobutane with Hydroxide (B78521)
| Solvent System | Temperature (°C) | Rate Law | SN2 Rate Constant (k2) (M-1s-1) | SN1 Rate Constant (k1) (s-1) |
| 75% Ethanol (B145695) / 25% Water | 30 | rate = k2[2-bromobutane][OH-] + k1[2-bromobutane] | 3.20 x 10-5 | 1.5 x 10-6 |
Data sourced from multiple references.[3][4][5]
Under these conditions, the reaction proceeds via a mixed SN1 and SN2 mechanism. The percentage of the reaction that occurs via the SN2 pathway can be calculated based on the concentration of the hydroxide ion.[3][4]
Table 2: Relative Reactivity of Alkyl Bromides in SN2 Reaction with Iodide in Acetone (B3395972) (Finkelstein Reaction)
| Substrate | Relative Rate | Time to Precipitate (approx.) |
| 1-Bromobutane (B133212) | Fastest | Minutes |
| 2-Bromobutane | Slower | ~13 minutes |
| 2-Bromo-2-methylpropane | Slowest | No reaction observed |
This qualitative data illustrates the effect of steric hindrance on the SN2 reaction rate.[6][7]
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution on this compound can proceed through two primary pathways: SN1 and SN2. The predominant mechanism is determined by the reaction conditions.
SN2 Mechanism
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[2] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.[1] For this compound, this results in the formation of the corresponding (R)-product. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]
Caption: SN2 reaction pathway for this compound.
SN1 Mechanism
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation in the second, faster step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of (R) and (S) products. The rate of an SN1 reaction is dependent only on the concentration of the substrate.
Caption: SN1 reaction pathway for this compound.
Experimental Protocols
To investigate the kinetics of nucleophilic substitution on this compound, several analytical techniques can be employed. The following are detailed protocols for polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Kinetic Study using Polarimetry
This method is suitable for monitoring the progress of the reaction when an optically active reactant is converted to an optically active product with a different specific rotation. The change in the observed optical rotation over time is directly proportional to the change in concentration of the enantiomers.
Objective: To determine the rate constant of the SN2 reaction of this compound with a nucleophile (e.g., sodium hydroxide) by monitoring the change in optical rotation.
Materials:
-
This compound
-
Sodium hydroxide solution of known concentration
-
Ethanol (or another suitable solvent)
-
Polarimeter
-
Thermostatted cell
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in ethanol in a volumetric flask.
-
Prepare a stock solution of sodium hydroxide in ethanol in a separate volumetric flask.
-
-
Instrument Setup:
-
Turn on the polarimeter and allow the lamp to warm up.
-
Calibrate the instrument with a blank solvent (ethanol).
-
Set the thermostatted cell to the desired reaction temperature.
-
-
Reaction Initiation:
-
Pipette a known volume of the this compound solution into the thermostatted polarimeter cell.
-
Simultaneously, start the stopwatch and add a known volume of the sodium hydroxide solution to the cell.
-
Quickly mix the solution.
-
-
Data Collection:
-
Measure the optical rotation of the reaction mixture at regular time intervals.
-
Continue taking readings until the rotation remains constant, indicating the completion of the reaction.
-
Data Analysis: The rate constant can be determined from the integrated rate law for a second-order reaction. The change in optical rotation is related to the concentration of the reactants.
Caption: Experimental workflow for the polarimetry kinetic study.
Protocol 2: Kinetic Study using 1H NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the simultaneous observation and quantification of reactants and products over time.[9] This protocol is adapted from a study on 1-bromobutane and can be applied to 2-bromobutane.[10][11]
Objective: To determine the rate law and rate constant for the reaction of 2-bromobutane with a nucleophile (e.g., iodide) by monitoring the changes in the 1H NMR spectrum.
Materials:
-
2-Bromobutane
-
Sodium iodide
-
Deuterated acetone (acetone-d6)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of 2-bromobutane and sodium iodide in acetone-d6.
-
-
Instrument Setup:
-
Set the NMR spectrometer to the desired temperature (e.g., 40 °C).
-
Acquire a reference spectrum of the starting material (2-bromobutane) and the product (2-iodobutane, if available) to identify characteristic peaks.[12]
-
-
Reaction Initiation:
-
In an NMR tube, combine known volumes of the 2-bromobutane and sodium iodide stock solutions.
-
Quickly place the NMR tube into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of 1H NMR spectra at regular time intervals.
-
The disappearance of reactant peaks and the appearance of product peaks can be monitored.
-
Data Analysis: The concentration of the reactant and product at each time point can be determined by integrating the respective signals in the NMR spectra. This data can then be used to determine the order of the reaction and calculate the rate constant.
Caption: Experimental workflow for the NMR kinetic study.
Conclusion
The kinetic study of nucleophilic substitution on this compound provides valuable insights into the fundamental principles of organic reaction mechanisms. The choice of experimental technique depends on the specific reaction being investigated and the available instrumentation. Both polarimetry and NMR spectroscopy offer robust methods for determining the kinetic parameters of these reactions, which are crucial for understanding and controlling chemical transformations in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The rate law for the substitution reaction of 2 -bromobutane and \mathrm{.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. The rate law for the substitution reaction of 2-bromobutane and OH− in 75% ethanol – 25% water at 30°C isRate =3.2×10−5[2−bromobutane][OH−]+2×10−6[2−bromobutane] . Then what is the percentage of the reaction taking place by the SN2 mechanism when [OH−] =1.0M [infinitylearn.com]
- 6. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: The Role of Leaving Group Ability in Reactions of (S)-2-Bromobutane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Bromobutane is a chiral secondary alkyl halide that serves as a versatile substrate for investigating the interplay between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The nature of the leaving group is a critical determinant of the reaction pathway and rate. A good leaving group is a species that is a weak base and can stabilize the negative charge it acquires upon departure. This document provides a detailed overview of the role of leaving group ability in the reactions of this compound, complete with experimental protocols for comparative analysis and quantitative data to illustrate these principles.
Introduction: The Significance of the Leaving Group
The rate-determining step of both SN1 and SN2 reactions involves the cleavage of the carbon-leaving group bond.[1] Similarly, in E1 and E2 elimination reactions, the leaving group's departure is integral to the formation of the alkene product.[2] Consequently, the facility with which the leaving group departs directly influences the reaction kinetics. Good leaving groups are the conjugate bases of strong acids; they are stable in solution as they are weak bases.[3] The order of leaving group ability for common halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Other excellent leaving groups include sulfonates, such as tosylate (OTs⁻), which are the conjugate bases of strong sulfonic acids.
For this compound, a secondary substrate, all four major reaction pathways (SN1, SN2, E1, E2) are possible and often compete. The choice of leaving group, in conjunction with the nucleophile/base and solvent, dictates the predominant mechanism and the resulting product distribution.
Reaction Mechanisms and the Influence of the Leaving Group
Nucleophilic Substitution (SN1 and SN2)
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. A better leaving group will lower the activation energy of the transition state, thereby increasing the reaction rate.[4] For this compound, an SN2 reaction proceeds with an inversion of stereochemistry, yielding an (R)-product.[5]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction initiated by the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[6] The nucleophile then attacks the carbocation in a fast second step. The rate of an SN1 reaction is primarily dependent on the stability of the carbocation and the ability of the leaving group to depart.[3] A better leaving group will accelerate the formation of the carbocation, thus increasing the reaction rate.[3] The planar nature of the carbocation intermediate allows for nucleophilic attack from either face, leading to a racemic or near-racemic mixture of (R) and (S) products.[7]
Elimination (E1 and E2)
-
E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond.[8] The rate is dependent on the concentrations of both the substrate and the base. A better leaving group facilitates this concerted process and increases the reaction rate.[2]
-
E1 (Unimolecular Elimination): This reaction pathway competes with the SN1 reaction and also proceeds through a carbocation intermediate.[9] After the leaving group departs to form the carbocation (the rate-determining step), a weak base (often the solvent) removes an adjacent proton to form the alkene.[9] A better leaving group will speed up the formation of the carbocation and therefore the overall E1 reaction rate.
Data Presentation: Relative Reaction Rates
The following table summarizes the relative rates of reaction for 2-substituted butanes with various leaving groups. The data is illustrative and compiled from established principles of organic chemistry, demonstrating the profound effect of the leaving group on the reaction rate.
| Leaving Group (X) in 2-X-Butane | Leaving Group | Conjugate Acid pKa | Relative Rate (SN2 with I⁻ in Acetone) | Relative Rate (SN1 Solvolysis in Ethanol) |
| -F | Fluoride | 3.2 | ~10⁻⁵ | Very Slow |
| -Cl | Chloride | -7 | 1 | 1 |
| -Br | Bromide | -9 | 50 | 40 |
| -I | Iodide | -10 | 100 | 100 |
| -OTs | Tosylate | -2.8 | ~50,000 | ~100,000 |
Note: The relative rates are approximate and intended for comparative purposes. The actual rates can vary significantly with changes in nucleophile, solvent, and temperature. The trend clearly shows that weaker bases (conjugate bases of strong acids) are better leaving groups, leading to faster reactions in both SN1 and SN2 pathways.
Experimental Protocols
Protocol 1: Comparative SN2 Reactivity of 2-Halobutanes (Finkelstein Reaction)
Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of (S)-2-chlorobutane, this compound, and (S)-2-iodobutane.
Principle: The reaction of an alkyl halide with sodium iodide in acetone (B3395972). Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not.[10] The formation of a precipitate (NaCl or NaBr) indicates that a reaction has occurred. The rate of precipitate formation provides a measure of the relative reactivity.
Materials:
-
(S)-2-chlorobutane
-
This compound
-
(S)-2-iodobutane (as a control)
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Dry test tubes (3)
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Label three clean, dry test tubes A, B, and C.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Simultaneously, add 5 drops of (S)-2-chlorobutane to test tube A, 5 drops of this compound to test tube B, and 5 drops of (S)-2-iodobutane to test tube C.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Observe the test tubes for the formation of a precipitate. Record the time taken for the first appearance of turbidity or a solid precipitate in each test tube.
-
If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a water bath at 50°C and continue to observe for any changes.[10]
Expected Results: A precipitate will form most rapidly in the test tube containing this compound, followed by (S)-2-chlorobutane. No precipitate will be observed in the test tube with (S)-2-iodobutane as it is the product of the halide exchange. This demonstrates the leaving group ability trend of Br⁻ > Cl⁻.
Protocol 2: Comparative SN1 Solvolysis of 2-Substituted Butanes
Objective: To qualitatively compare the SN1 reaction rates of this compound and (S)-2-butyl tosylate.
Principle: Solvolysis in a polar protic solvent like ethanol (B145695) favors the SN1 mechanism. The reaction is monitored by the precipitation of the silver salt of the leaving group upon addition of silver nitrate (B79036).[10] The rate of formation of the precipitate (AgBr or AgOTs) is indicative of the rate of carbocation formation.
Materials:
-
This compound
-
(S)-2-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
0.1 M solution of silver nitrate (AgNO₃) in ethanol
-
Dry test tubes (2)
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Part A: Synthesis of (S)-2-Butyl Tosylate
-
In a flask, dissolve (S)-2-butanol in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride and stir the mixture at 0°C for several hours.
-
Work up the reaction by adding water and extracting with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain (S)-2-butyl tosylate.
-
-
Part B: Comparative Solvolysis
-
Label two clean, dry test tubes A and B.
-
To test tube A, add 5 drops of this compound.
-
To test tube B, add an equimolar amount of the synthesized (S)-2-butyl tosylate dissolved in a minimal amount of ethanol.
-
To each test tube, add 2 mL of the 0.1 M AgNO₃ in ethanol solution simultaneously.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (AgBr in A, AgOTs in B). Record the time taken for the precipitate to appear.
-
If the reactions are slow, gentle warming in a water bath can be used.
-
Expected Results: A precipitate will form significantly faster in the test tube containing (S)-2-butyl tosylate compared to this compound, demonstrating that tosylate is a much better leaving group than bromide.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the mechanistic pathways and a general experimental workflow for studying the reactions of this compound.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
Caption: Relationship between leaving group ability and reaction rate.
Conclusion
The ability of the leaving group to depart is a paramount factor governing the kinetics of nucleophilic substitution and elimination reactions of this compound. A thorough understanding of this principle is essential for predicting reaction outcomes and for the rational design of synthetic pathways in research and drug development. By selecting an appropriate leaving group, in concert with other reaction parameters, chemists can steer the reaction towards the desired mechanism, thereby controlling the product's structure, yield, and stereochemistry. The protocols provided herein offer a practical framework for demonstrating and quantifying the profound influence of the leaving group.
References
- 1. perlego.com [perlego.com]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 Reaction Mechanism [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sn2 Reaction With 2-Bromobutane - 555 Words | Bartleby [bartleby.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SN2 Reactions with (S)-2-Bromobutane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield and purity of SN2 reactions involving the secondary alkyl halide, (S)-2-bromobutane.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high yield difficult for SN2 reactions with this compound?
This compound is a secondary alkyl halide. The reaction center is more sterically hindered than a primary halide, which slows down the rate of the SN2 reaction.[1][2][3] The SN2 transition state is crowded, with five groups around the central carbon; increased steric hindrance from the alkyl groups raises the energy of this transition state, slowing the reaction.[1][4] Consequently, competing side reactions, particularly E2 elimination, can become more significant, thus reducing the overall yield of the desired substitution product.[5]
Q2: What is the expected stereochemical outcome for a successful SN2 reaction with this compound?
SN2 reactions proceed through a concerted, backside attack mechanism.[6][7] This means the nucleophile attacks the carbon atom from the side opposite the leaving group (bromide).[7][8] The result is an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[6][9] Therefore, starting with this compound will yield a product with the (R) configuration.[8][10][11] For example, the reaction with sodium iodide produces (R)-2-iodobutane.[12]
Q3: How does the choice of leaving group affect the reaction?
The rate of an SN2 reaction is sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own (a weak base).[13][14] When comparing halogens, the leaving group ability increases down the group. Bromine is a good leaving group, but iodine is even better.[14][15] Fluoride is a very poor leaving group for SN2 reactions.[4]
Q4: What are the characteristics of a good nucleophile for this reaction?
A strong nucleophile is essential to maximize the SN2 pathway. Generally, strong nucleophiles are negatively charged.[4][16] For instance, the azide (B81097) ion (N₃⁻) is a very good nucleophile for SN2 reactions with this compound.[10] The strength of the nucleophile is critical as the reaction rate for an SN2 process is dependent on the concentration of both the substrate and the nucleophile.[6][17]
Troubleshooting Guide
Problem: My SN2 reaction yield is low.
Low yield is the most common issue when working with a secondary substrate like 2-bromobutane. The primary causes are often an unfavorable choice of solvent, a weak nucleophile, or competing elimination reactions.
dot
References
- 1. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN2 reaction - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. homework.study.com [homework.study.com]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. brainkart.com [brainkart.com]
- 17. m.youtube.com [m.youtube.com]
Minimizing elimination side reactions (E2) with (S)-2-Bromobutane
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize E2 elimination side reactions when using (S)-2-bromobutane as a substrate in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant amounts of butene isomers in my reaction product. What is causing this?
A1: The formation of 1-butene (B85601) and 2-butene (B3427860) isomers indicates that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound is a secondary alkyl halide, which is susceptible to both pathways.[1][2] The outcome is highly dependent on the reaction conditions.[3]
Q2: What are the key factors that promote the unwanted E2 elimination reaction?
A2: Four primary factors influence the competition between SN2 and E2 reactions:
-
Nucleophile/Base Strength: Strong, sterically hindered bases strongly favor E2 elimination. Even strong, non-hindered bases like hydroxide (B78521) or alkoxides tend to produce significant amounts of E2 product with secondary halides.[4][5]
-
Solvent Choice: Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the transition state of the E2 reaction and solvate the nucleophile, reducing its nucleophilicity and favoring elimination.[6][7]
-
Temperature: Higher reaction temperatures favor elimination over substitution.[8][9] E2 reactions have a higher activation energy and are more entropically favored (one molecule breaks into three), so increasing the temperature provides the energy to overcome this barrier and leverages the entropy contribution.[10][11]
-
Substrate Structure: While you are using this compound, it's important to remember that increased steric hindrance on the substrate (secondary vs. primary) increases the likelihood of E2 elimination.[12]
Q3: How can I select a reagent that acts as a good nucleophile but a weak base to favor the SN2 pathway?
A3: To favor the SN2 pathway, choose a reagent that is a good nucleophile but a weak base. Nucleophilicity is a kinetic property (how fast it attacks an electrophilic carbon), while basicity is a thermodynamic property (how well it accepts a proton).[13] Good nucleophiles that are weak bases include halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[14] Conversely, reagents like hydroxide (HO⁻), alkoxides (RO⁻), and especially bulky alkoxides like potassium tert-butoxide (KOt-Bu), are strong bases and will predominantly lead to E2 elimination.[15][16]
Troubleshooting Guide: Minimizing Butene Formation
Problem: My reaction with this compound is yielding more than 10-15% of elimination products (1-butene, cis/trans-2-butene).
Below is a workflow to troubleshoot and optimize your reaction to favor the SN2 product.
Caption: Troubleshooting workflow for minimizing E2 elimination.
Visualizing the Competing Pathways
The following diagram illustrates the direct competition between the SN2 and E2 mechanisms for this compound when reacting with a species that is both a nucleophile and a base (Nu:/B:⁻).
Caption: Competing SN2 and E2 reaction pathways for this compound.
Quantitative Data: SN2 vs. E2 Product Ratios
The choice of reaction conditions dramatically impacts the ratio of substitution to elimination products. The following table summarizes approximate product distributions for secondary alkyl halides under various conditions.
| Substrate | Reagent | Solvent | Temperature (°C) | Approx. % SN2 Product | Approx. % E2 Product | Reference(s) |
| 2-Bromopropane (B125204) | NaOEt | Ethanol | 25 | 21% | 79% | [4] |
| 2-Bromobutane | NaOEt | Ethanol | 25 | 18% | 82% | [8][9] |
| 2-Bromobutane | NaOEt | Ethanol | 80 | 9% | 91% | [8][9] |
| 2-Bromopropane | NaOCH₃ | DMSO | 25 | 3% | 97% | [4] |
| Secondary Halide | NaCN | DMSO | Room Temp. | >90% | <10% | [4][14] |
| Secondary Halide | KOt-Bu | DMSO | Room Temp. | ~0% | >99% | [4] |
Note: Data for 2-bromopropane is often used as a close model for 2-bromobutane. The trend of increasing elimination with stronger bases and higher temperatures is consistent.
Experimental Protocols
Protocol 1: Maximizing SN2 Product ((R)-2-Azidobutane Synthesis)
This protocol is designed to favor the SN2 reaction by using a good nucleophile that is a weak base (azide) in a polar aprotic solvent at room temperature.
Objective: To synthesize (R)-2-azidobutane from this compound while minimizing the formation of butene isomers.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMSO. Stir the suspension.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature (approx. 20-25°C) for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). Note: Avoid heating, as this will increase the rate of the E2 side reaction.[17]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting (R)-2-azidobutane by fractional distillation if necessary. The SN2 reaction proceeds with an inversion of stereochemistry.[18]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solvents - Secondary alkyl halides and strong base: Sn2 vs E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. E2 Elimination Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. quora.com [quora.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (S)-2-Bromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-2-bromobutane from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted (S)-2-butanol, elimination byproducts such as butene isomers (1-butene, cis-2-butene, and trans-2-butene), and residual acidic or basic reagents from the synthesis. The presence of these impurities can affect the purity and stereochemical integrity of the final product.
Q2: What is the best method for purifying this compound?
A2: A combination of techniques is typically employed. The crude product is first washed with water and a mild base (e.g., sodium bicarbonate solution) to remove water-soluble impurities and residual acids. After drying the organic layer, fractional distillation is the most effective method for separating this compound from components with different boiling points, such as unreacted alcohol and butene byproducts.[1][2]
Q3: How can I assess the chemical purity of my purified this compound?
A3: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary method for determining the chemical purity of this compound.[3] This technique separates the compound from volatile impurities and allows for quantification of their relative amounts.
Q4: How is the enantiomeric excess (e.e.) of this compound determined?
A4: The enantiomeric excess is determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC).[4][][6] These techniques utilize a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of their ratio and the calculation of the e.e.
Q5: Can this compound racemize during purification?
A5: Yes, racemization is a significant risk, particularly during distillation if residual acids or nucleophiles are present.[7][8][9][10][11] Conditions that promote an S(_N)1 reaction mechanism, such as the presence of protic solvents or Lewis acids, can lead to the formation of a planar carbocation intermediate, resulting in a loss of stereochemical purity. It is crucial to thoroughly neutralize and dry the crude product before distillation.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 137.02 | 90.7 - 91 | 1.255 |
| (S)-2-Butanol | 74.12 | 98 - 100 | 0.808 |
| 1-Butene | 56.11 | -6.3 | N/A (gas) |
| cis-2-Butene | 56.11 | 3.7 | N/A (gas) |
| trans-2-Butene | 56.11 | 0.8 | N/A (gas) |
Sources:[6][12][13][14][15][16]
Experimental Protocols
Protocol 1: Work-up and Drying of Crude this compound
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
Bicarbonate Wash: Add a saturated solution of sodium bicarbonate to neutralize any residual acid. Swirl gently and vent frequently to release any evolved gas. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution to aid in the removal of dissolved water. Separate and retain the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate (B86663) (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)). Swirl the flask and add more drying agent until it no longer clumps together.
-
Filtration: Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.
-
Heating: Gently heat the flask containing the crude, dried this compound using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (91°C). Discard any initial forerun that distills at a lower temperature.
-
Monitoring: Monitor the temperature at the still head throughout the distillation. A stable temperature during collection indicates a pure fraction.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, dark place.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield After Work-up | Emulsion formation during washing. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Incomplete separation of layers. | Allow more time for the layers to separate completely. | |
| Product is Cloudy After Drying | Insufficient drying agent or drying time. | Add more anhydrous drying agent and allow for a longer contact time with swirling. |
| Poor Separation During Distillation | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration in the fractionating column. |
| Inefficient fractionating column. | Use a longer or more efficient fractionating column (e.g., one with a higher number of theoretical plates). | |
| Racemization of Product | Presence of residual acid or base during heating. | Ensure the crude product is thoroughly washed and neutralized before distillation. |
| Distillation temperature is too high. | Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition or racemization. | |
| Product Purity is Low (<98%) | Incomplete removal of 2-butanol. | Ensure the fractional distillation is performed carefully to separate the components based on their boiling points. |
| Co-distillation with an azeotrope. | Check for the formation of azeotropes with any residual solvents or impurities. |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. chegg.com [chegg.com]
- 3. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optically active 2-bromobutane undergoes racemization on treatmen... | Study Prep in Pearson+ [pearson.com]
- 8. (a) Optically active 2 -bromobutane undergoes racemization on treatment w.. [askfilo.com]
- 9. a. Optically active 2-bromobutane undergoes racemization on treat... | Study Prep in Pearson+ [pearson.com]
- 10. Solved 6-49(a) Optically active 2-bromobutane undergoes | Chegg.com [chegg.com]
- 11. (Solved) - (a) Optically active 2-bromobutane undergoes racemization on... - (1 Answer) | Transtutors [transtutors.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 14. Sixty Solvents [chem.rochester.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis with (S)-2-Bromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stereoselective synthesis using (S)-2-bromobutane. Our goal is to help you overcome common challenges and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a reaction between this compound and a strong nucleophile?
A1: When this compound reacts with a strong, non-bulky nucleophile, the reaction typically proceeds through an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the backside attack of the nucleophile, which leads to an inversion of the stereochemical configuration at the chiral center.[1][2][3][4] Therefore, starting with this compound, you should expect the formation of a product with the (R) configuration. This inversion of configuration is often referred to as a Walden inversion.[3][4]
Q2: Can racemization occur when using this compound?
A2: Yes, racemization is a significant challenge. Racemization occurs if the reaction proceeds through an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate.[5][6] This planar intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers.[5][6] For a secondary alkyl halide like 2-bromobutane (B33332), there is often a competition between S(_N)1 and S(_N)2 pathways.[7]
Q3: What factors determine whether the reaction follows an S(_N)1 or S(_N)2 pathway?
A3: Several factors influence the reaction mechanism:
-
Nucleophile Strength: Strong nucleophiles favor the S(_N)2 pathway, as the reaction rate depends on the concentration of both the substrate and the nucleophile.[3][8] Weak nucleophiles, such as water or alcohols, favor the S(_N)1 pathway.[8]
-
Solvent Polarity: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions because they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[9][10] Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[8][10][11]
-
Leaving Group: A good leaving group is essential for both mechanisms. For halides, the leaving group ability increases down the group (I- > Br- > Cl- > F-), as weaker bases are better leaving groups.[12]
-
Substrate Structure: 2-Bromobutane is a secondary alkyl halide, which is susceptible to both S(_N)1 and S(_N)2 reactions. Steric hindrance around the reaction center can slow down the S(_N)2 reaction rate.[4]
Troubleshooting Guide
Problem 1: My reaction resulted in a racemic mixture or low enantiomeric excess (ee). How can I favor the S(_N)2 pathway for stereochemical inversion?
Answer: To enhance the stereoselectivity and favor the S(_N)2 mechanism, consider the following adjustments:
-
Choice of Nucleophile: Use a strong, negatively charged nucleophile. For instance, using hydroxide (B78521) (OH⁻) or cyanide (CN⁻) will favor the S(_N)2 pathway over solvolysis with a weak nucleophile like water or alcohol.[13]
-
Solvent Selection: Switch to a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more available for the backside attack required in an S(_N)2 reaction.[10]
-
Concentration: Ensure a high concentration of the nucleophile. The S(_N)2 reaction is bimolecular, meaning its rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the S(_N)2 over competing elimination (E2) reactions, which are often favored by heat.[14]
Problem 2: The reaction rate is very slow. What can I do to speed it up?
Answer: A slow reaction rate can be due to several factors. Here are some troubleshooting steps:
-
Leaving Group: While bromide is a good leaving group, ensure there are no issues with its ability to depart. For some applications, converting the alcohol precursor to a tosylate, which is an even better leaving group, can significantly increase the reaction rate.
-
Solvent: If you are running an S(_N)2 reaction, ensure your polar aprotic solvent is anhydrous, as water can solvate and deactivate the nucleophile.
-
Nucleophile: The choice of nucleophile greatly impacts the reaction rate. For example, iodide (I⁻) is generally a better nucleophile than bromide (Br⁻) or chloride (Cl⁻) in polar aprotic solvents.[11]
-
Temperature: While high temperatures can promote side reactions, moderately increasing the temperature can enhance the rate of a slow S(_N)2 reaction. Monitor the reaction closely for the formation of elimination byproducts.
Problem 3: I am observing significant amounts of elimination products (butenes). How can I minimize this side reaction?
Answer: Elimination (E2) is a common competing reaction with S(_N)2, especially with strong, bulky bases or at higher temperatures.
-
Nucleophile/Base: Use a strong nucleophile that is a weak base, if possible. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If your nucleophile is also a strong base (e.g., alkoxides), steric hindrance becomes a key factor.
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Steric Hindrance: Use a less sterically hindered nucleophile/base. Bulky bases like tert-butoxide are often used to intentionally promote elimination.
-
Temperature: Elimination reactions are generally favored by heat. Running the reaction at a lower temperature can often minimize the formation of alkene byproducts.[14]
Quantitative Data Summary
The choice of reaction conditions directly impacts the stereochemical outcome and the competition between substitution and elimination pathways. The tables below summarize the expected trends.
Table 1: Effect of Solvent and Nucleophile on Reaction Mechanism with this compound
| Nucleophile | Solvent | Predominant Mechanism | Expected Stereochemistry |
| Strong (e.g., CN⁻, N₃⁻) | Polar Aprotic (e.g., DMSO) | S(_N)2 | Inversion (R-product) |
| Strong (e.g., OH⁻, RO⁻) | Polar Aprotic (e.g., Acetone) | S(_N)2 with some E2 | Inversion (R-product) |
| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol) | S(_N)1 with some E1 | Racemization |
| Strong, Bulky Base (e.g., t-BuO⁻) | Polar Aprotic (e.g., THF) | E2 | Butene isomers |
Table 2: Relative Rates of S(_N)2 Reactions for Alkyl Halides
| Alkyl Halide Type | Structure | Relative Rate |
| Methyl | CH₃X | >30 |
| Primary (1°) | RCH₂–X | 1 |
| Secondary (2°) | R₂CH–X | 0.02 |
| Tertiary (3°) | R₃C–X | ~0 (No S(_N)2 Reaction) |
| Note: this compound is a secondary alkyl halide. |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (R)-2-cyanobutane from this compound via S(_N)2 Reaction
This protocol is designed to favor the S(_N)2 pathway, leading to an inversion of stereochemistry.
Materials:
-
This compound
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous
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Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask with reflux condenser and magnetic stir bar
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Heating mantle
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Separatory funnel
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents). Add 40 mL of anhydrous DMSO and stir the mixture until the NaCN is dissolved.
-
Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (R)-2-cyanobutane by fractional distillation.
-
Characterization: Confirm the stereochemistry and purity of the product using polarimetry to measure the specific rotation and compare it to the literature value.
Mandatory Visualizations
Caption: SN1 vs. SN2 competition in reactions of this compound.
Caption: Troubleshooting decision tree for synthesis with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. a. Optically active 2-bromobutane undergoes racemization on treat... | Study Prep in Pearson+ [pearson.com]
- 6. Optically active 2-bromobutane undergoes racemization on treatmen... | Study Prep in Pearson+ [pearson.com]
- 7. physicsforums.com [physicsforums.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. quora.com [quora.com]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Grignard Formation with (S)-2-Bromobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of (S)-2-bromobutane.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of the Grignard reagent from this compound.
Issue 1: Grignard reaction fails to initiate.
-
Question: My reaction mixture of this compound and magnesium turnings in ether is not showing any signs of reaction (no turbidity, no heat evolution). What could be the problem?
-
Answer: Failure to initiate is one of the most common problems in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[1][2] Another significant factor is the presence of moisture, which will quench the Grignard reagent as it forms.[3]
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. Several methods can be employed:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) for several hours before adding the solvent.[4] This helps to mechanically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium in the solvent before adding the this compound.[2][4] The disappearance of the iodine's color is an indicator of magnesium activation.[2]
-
Heating: Gently warming the flask can sometimes provide the activation energy needed to start the reaction.[5]
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. The solvent (typically diethyl ether or THF) must be anhydrous.[3] The presence of even trace amounts of water can inhibit the reaction.
-
Initiator Addition: Add a small portion of the this compound to the activated magnesium and wait for a sign of reaction (e.g., gentle refluxing of the ether) before adding the remainder of the alkyl halide solution.
-
Issue 2: Low yield of the Grignard reagent.
-
Question: The reaction initiated, but the final yield of my desired product after reaction with an electrophile is consistently low. What factors could be contributing to the low yield?
-
Answer: Low yields can result from several side reactions that consume either the starting material or the Grignard reagent. For secondary alkyl halides like 2-bromobutane (B33332), these issues can be more pronounced.
Potential Causes and Solutions:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted 2-bromobutane to form octane.[3]
-
Solution: Add the this compound solution slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent. A dilute solution of the alkyl halide is often recommended.
-
-
Reaction with Solvent: While ethereal solvents are necessary to stabilize the Grignard reagent, prolonged reaction times at elevated temperatures can lead to reactions with the solvent.
-
Solution: Avoid unnecessarily long reaction times or high temperatures. The reaction is typically exothermic enough to sustain itself.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the magnesium is in excess and allow sufficient reaction time after the addition of the alkyl halide is complete.
-
-
Issue 3: Loss of Stereochemical Integrity.
-
Question: I started with enantiomerically pure this compound, but my final product shows significant racemization. Why is this happening and can it be prevented?
-
Answer: The formation of a Grignard reagent at a chiral center, such as in this compound, often proceeds with a loss of stereochemical integrity. This is because the reaction mechanism can involve single-electron transfer (SET) processes leading to the formation of a radical intermediate, which is planar or rapidly inverting, resulting in racemization.[6]
Mitigation Strategies:
-
Low Temperatures: Performing the reaction at lower temperatures can sometimes favor a mechanism with higher retention of configuration. The formation of functionalized Grignard reagents has been shown to be more stable at low temperatures (e.g., -78 °C).[7][8]
-
Choice of Halide: While you are using a bromide, sometimes switching to an iodide can alter the reaction pathway. Recent research has shown that reacting chiral secondary alkyl iodides with specific magnesium reagents at low temperatures can lead to high retention of configuration.[9]
-
Specialized Reagents: For applications where stereochemical purity is paramount, consider alternative organometallic reagents or specialized methods for stereoretentive Grignard formation, which may involve the use of additives or different magnesium sources.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing the Grignard reagent from this compound?
A1: Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[3] THF is generally a better solvent for stabilizing the Grignard reagent due to its higher coordinating ability. However, diethyl ether has a lower boiling point, which can make it easier to control the exothermic reaction. The choice may also depend on the subsequent reaction with the electrophile.
Q2: How can I confirm the formation of the Grignard reagent?
A2: Visual cues for Grignard formation include the disappearance of the shiny magnesium metal, the formation of a cloudy or grey/black solution, and gentle refluxing of the solvent due to the exothermic nature of the reaction.[3] For a quantitative assessment, a sample of the Grignard solution can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide (2 R-Br + Mg -> R-R + MgBr₂).[3] Another common issue is the reaction with any acidic protons present in the system, such as water or alcohols, which will protonate the Grignard reagent and form butane.
Q4: Can I store my prepared Grignard reagent?
A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[3] Grignard reagents are unstable and can degrade over time through reaction with moisture, oxygen, or the solvent. If storage is absolutely necessary, it should be done under a strictly inert atmosphere (argon or nitrogen) in a sealed container.
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages | Typical Initiation Time |
| Iodine (I₂) Activation | Iodine reacts with the magnesium surface to form magnesium iodide, which helps to break the oxide layer.[1] | Simple and effective for many substrates. | Can introduce impurities if used in excess. | Variable, can be slow |
| 1,2-Dibromoethane | Reacts with magnesium to form ethylene (B1197577) gas and MgBr₂, exposing a fresh metal surface. | Very effective initiator. | Introduces byproducts. | Generally fast |
| Mechanical Stirring | Physical abrasion of the magnesium turnings breaks the oxide layer.[4] | No chemical additives required. | Can be slow and may not be effective for highly passivated magnesium. | Can be prolonged |
| DIBAH Activation | Diisobutylaluminum hydride (DIBAH) activates the magnesium surface and dries the reaction mixture. | Reliable initiation at or below room temperature.[10][11] | Requires handling of a pyrophoric reagent. | Fast |
Experimental Protocols
Protocol 1: General Procedure for the Formation of sec-Butylmagnesium Bromide
Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware. Place the magnesium turnings in the round-bottom flask. The system should be equipped with a reflux condenser and a dropping funnel and maintained under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings.
-
Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether (or THF) from the dropping funnel to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, if necessary, gently reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting grey-black solution is now ready for reaction with an electrophile.
Mandatory Visualization
Caption: Workflow for the formation of a Grignard reagent.
Caption: Troubleshooting guide for Grignard reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
Technical Support Center: Stereochemical Control in Nucleophilic Substitution Reactions of (S)-2-Bromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during nucleophilic substitution reactions of (S)-2-bromobutane. Our goal is to help you maintain the stereochemical integrity of your chiral starting material.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is resulting in a racemic mixture of the product. What is causing this?
A1: Racemization during a substitution reaction of a chiral starting material like this compound indicates the reaction is proceeding, at least in part, through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2][3] The S(_N)1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs.[2][4][5] The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of enantiomers (racemization).[1][2][6][7] In contrast, the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism occurs in a single step with backside attack of the nucleophile, resulting in an inversion of the stereochemical configuration, not racemization.[2][4][8]
Q2: How can I favor the S(_N)2 pathway to prevent racemization?
A2: To favor the S(_N)2 pathway and thus achieve inversion of configuration instead of racemization, you should optimize your reaction conditions. Key factors to consider are the nucleophile, solvent, and concentration.[9] Use a strong, negatively charged nucleophile at a high concentration.[1][9][10] The solvent should be polar aprotic, such as acetone, DMSO, or DMF, as these solvents do not solvate the nucleophile as strongly, leaving it more reactive.[1][6]
Q3: What specific reaction conditions promote the unwanted S(_N)1 pathway?
A3: The S(_N)1 pathway is favored by conditions that stabilize the carbocation intermediate. These include the use of a polar protic solvent (e.g., water, ethanol, methanol) which can solvate and stabilize the carbocation.[2][9][11] Weak and neutral nucleophiles at low concentrations also favor the S(_N)1 mechanism because the rate of an S(_N)1 reaction is independent of the nucleophile's concentration.[4][6][11][12]
Q4: Can temperature affect the stereochemical outcome of my reaction?
A4: While the primary determinants of the reaction pathway are the substrate, nucleophile, and solvent, temperature can play a role. Higher temperatures can increase the rate of both S(_N)1 and S(_N)2 reactions. However, increasing the temperature can sometimes favor the S(_N)1 pathway as it provides the energy needed for the formation of the carbocation intermediate. It is also important to note that at higher temperatures, elimination reactions (E1 and E2) can become more competitive with substitution reactions.
Troubleshooting Guide: Unexpected Racemization
If you are observing a loss of stereochemical purity in your substitution reaction with this compound, follow this troubleshooting guide:
| Issue | Potential Cause | Recommended Action |
| Significant Racemization | Reaction is proceeding primarily through an S(_N)1 mechanism. | 1. Change the solvent: Switch from a polar protic solvent to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[1][6] 2. Increase nucleophile strength and concentration: Use a stronger, negatively charged nucleophile at a higher concentration.[1][10] |
| Partial Racemization | A mix of S(_N)1 and S(_N)2 pathways are competing. This compound is a secondary halide, making it susceptible to both mechanisms.[13] | 1. Lower the reaction temperature: This can help to disfavor the higher activation energy pathway, which may be the S(_N)1 reaction. 2. Ensure a high concentration of a strong nucleophile: This will increase the rate of the S(_N)2 reaction relative to the S(_N)1 reaction.[6] |
| Low Yield of Substitution Product and/or Presence of Alkenes | Elimination reactions (E1 or E2) are competing with substitution. | 1. Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.[14] |
Experimental Protocols
Protocol 1: Promoting Inversion of Configuration (S(_N)2 Pathway)
This protocol is designed to maximize the inversion of configuration at the chiral center of this compound by favoring the S(_N)2 mechanism.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve a known concentration of sodium iodide in anhydrous acetone.
-
Add this compound to the solution while stirring. A typical molar ratio would be 1:3 of this compound to sodium iodide to ensure a high concentration of the nucleophile.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (acetone boils at 56°C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup to remove the inorganic salts.
-
Purify the product, (R)-2-iodobutane, by distillation or column chromatography.
-
Analyze the stereochemical outcome using polarimetry or chiral GC/HPLC to determine the enantiomeric excess.
Protocol 2: Demonstrating Racemization (S(_N)1 Pathway)
This protocol is designed to induce racemization by favoring the S(_N)1 mechanism.
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol. Ethanol will act as both the solvent and the nucleophile.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress. Note that this reaction (solvolysis) will likely be slower than the S(_N)2 reaction in Protocol 1.
-
Upon completion, cool the reaction mixture.
-
Perform a workup to isolate the product, (R,S)-2-ethoxybutane.
-
Purify the product.
-
Analyze the optical activity of the product. The expected result is a significant loss of optical activity, indicating racemization.
Data Presentation
| Reaction Condition | This compound with Sodium Iodide in Acetone | This compound in Ethanol (Solvolysis) |
| Primary Mechanism | S(_N)2 | S(_N)1 |
| Expected Stereochemical Outcome | Inversion of configuration | Racemization |
| Expected Product | (R)-2-Iodobutane | (R,S)-2-Ethoxybutane |
| Typical Enantiomeric Excess (e.e.) | > 90% | ~ 0% |
Visualizations
Caption: S(_N)2 reaction pathway showing backside attack and inversion of stereochemistry.
Caption: S(_N)1 reaction pathway illustrating the formation of a planar carbocation leading to racemization.
Caption: Troubleshooting workflow for addressing unexpected racemization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. physicsforums.com [physicsforums.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Chiral Synthesis from (S)-2-Bromobutane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of chiral compounds using (S)-2-bromobutane. It includes frequently asked questions, a detailed troubleshooting guide, and representative experimental protocols to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when using this compound to synthesize chiral compounds? A1: The primary mechanism is the S(_N)2 (bimolecular nucleophilic substitution) reaction. This mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[1][2][3][4]
Q2: Why is the stereochemistry of the product inverted in an S(_N)2 reaction with this compound? A2: The S(_N)2 reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[2][3] This forces the molecule's stereocenter to invert, much like an umbrella turning inside out in the wind. Consequently, starting with this compound will yield a product with an (R) configuration at the chiral center.[2][5][6]
Q3: What are the main competing side reactions when scaling up reactions with this compound? A3: The primary competing reaction is the E2 (bimolecular elimination) reaction.[7][8] Since this compound is a secondary alkyl halide, strong nucleophiles (which are often also strong bases) can abstract a proton from a beta-carbon, leading to the formation of butene isomers (1-butene and 2-butene) instead of the desired substitution product.
Q4: Can an S(_N)1 reaction occur, and what would be the consequence? A4: While less favored under typical S(_N)2 conditions, an S(_N)1 (unimolecular nucleophilic substitution) pathway can compete, particularly with weak nucleophiles in polar protic solvents. This is highly undesirable as the S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either face by the nucleophile. This would result in a racemic mixture of (R) and (S) products, leading to a significant loss of enantiomeric purity.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of chiral syntheses from this compound.
Problem 1: Low Yield of the Desired Chiral Product
-
Possible Cause A: Significant E2 Elimination.
-
How to Diagnose: Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify alkene byproducts.
-
Solution:
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than S(_N)2 reactions, so lowering the temperature will favor the substitution pathway.
-
Choose a Less Sterically Hindered Base/Nucleophile: If possible, use a nucleophile that is a weaker base or is less bulky.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance nucleophilicity without promoting elimination as strongly as some protic solvents.[10][11]
-
-
-
Possible Cause B: Poor Nucleophile Strength.
-
How to Diagnose: The reaction proceeds very slowly or stalls, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solution:
-
Increase Nucleophile Concentration: A higher concentration can increase the reaction rate according to the S(_N)2 rate law (Rate = k[Substrate][Nucleophile]).[2][3]
-
Use a Stronger Nucleophile: If the reaction chemistry allows, switch to a more potent nucleophile.
-
Ensure Anhydrous Conditions: For moisture-sensitive nucleophiles like Grignard reagents or alkoxides, ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Problem 2: Loss of Enantiomeric Excess (e.e.) / Racemization
-
Possible Cause: Competing S(_N)1 Reaction.
-
How to Diagnose: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC. A value significantly lower than expected indicates racemization.
-
Solution:
-
Solvent Selection: Avoid polar protic solvents (like ethanol (B145695) or water) which stabilize the carbocation intermediate of the S(_N)1 pathway. Switch to a polar aprotic solvent (e.g., acetonitrile, DMF).[8][10]
-
Increase Nucleophile Concentration: A high concentration of a strong nucleophile favors the bimolecular S(_N)2 pathway over the unimolecular S(_N)1 pathway.
-
Avoid High Temperatures: While moderate heat can increase the S(_N)2 rate, excessive temperatures can promote the S(_N)1 mechanism.
-
-
Visualizing Reaction Pathways and Workflows
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. allen.in [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Under certain conditions, when (R)-2-bromobutane is heated with w... | Study Prep in Pearson+ [pearson.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (S)-2-Bromobutane Grignard
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions involving the chiral Grignard reagent derived from (S)-2-bromobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound Grignard in cross-coupling reactions?
A1: The main challenges are:
-
β-Hydride Elimination: This is a common side reaction for secondary alkyl Grignard reagents, leading to the formation of butene isomers and reducing the yield of the desired coupled product. Catalyst and ligand selection are critical to minimize this pathway.[1][2]
-
Racemization: The stereocenter of the (S)-2-butylmagnesium halide can racemize, especially at higher temperatures. The configurational stability of chiral secondary Grignard reagents is temperature-dependent, with significant loss of enantiomeric purity observed at temperatures above -20 °C.[3]
-
Slow Reaction Rates: Compared to primary or aryl Grignards, secondary Grignards can exhibit slower reaction kinetics, requiring careful optimization of reaction conditions.
-
Wurtz Coupling: Homocoupling of the Grignard reagent is a potential side reaction that consumes the starting material.
Q2: Which catalyst systems are generally recommended for stereospecific cross-coupling with this compound Grignard?
A2: Nickel-based catalysts are most commonly employed for stereospecific cross-coupling of secondary alkyl Grignards.
-
For high stereospecificity (inversion): Nickel complexes with bidentate phosphine (B1218219) ligands, such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane), are often the catalyst of choice.[4] These systems are known to promote the desired cross-coupling pathway while suppressing β-hydride elimination.
-
For stereoretention: Palladium-based catalysts with appropriate ligands have been shown to proceed with retention of configuration.
-
Iron-based catalysts: Iron salts like Fe(acac)₃ are emerging as more economical and environmentally benign alternatives, though they may lead to some degree of racemization.
Q3: How does the choice of ligand affect the reaction outcome?
A3: The ligand plays a crucial role in stabilizing the metal center and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Steric Bulk: Bulky ligands can promote reductive elimination over β-hydride elimination, thus increasing the yield of the cross-coupled product.
-
Electronic Properties: The electronic nature of the phosphine ligand can influence the extent of alkyl group isomerization.[5]
-
Bite Angle: For bidentate ligands like dppe, the bite angle can significantly impact the catalyst's activity and selectivity.
Q4: What is the expected stereochemical outcome of the reaction?
A4: The stereochemical outcome (retention or inversion of configuration) is highly dependent on the chosen catalyst system.
-
Nickel-catalyzed cross-couplings of benzylic ethers with Grignard reagents typically proceed with inversion of stereochemistry.[4]
-
Palladium-catalyzed Kumada-Corriu couplings of chiral secondary Grignard reagents with vinyl bromide have been shown to proceed with retention of configuration. It is crucial to analyze the stereochemistry of the product to determine the pathway for a specific catalyst and substrate combination.
Q5: How can I determine the enantiomeric excess (ee) of my product?
A5: The most common method for determining the enantiomeric excess of a chiral product is through chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[5][6] This technique separates the enantiomers, and the ratio of their peak areas gives the ee. It is essential to have an authentic racemic sample to develop the analytical method and confirm peak identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Incomplete formation due to impure magnesium, wet solvent, or passivated magnesium surface. | 1. Use fresh, dry THF or ether. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring. Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Inactive Catalyst: The catalyst may be air-sensitive or degraded. | 2. Use a fresh batch of catalyst. For Ni and Pd catalysts, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst for more reliable activation. | |
| 3. β-Hydride Elimination: The primary competing side reaction leading to butene formation. | 3. Lower the reaction temperature. Screen different ligands; bulkier ligands can disfavor β-hydride elimination. Nickel catalysts with dppe or N-heterocyclic carbene (NHC) ligands are often effective.[1] | |
| Low Enantiomeric Excess (ee) / Racemized Product | 1. Racemization of Grignard Reagent: The chiral Grignard reagent is configurationally unstable at higher temperatures. | 1. Prepare and use the Grignard reagent at low temperatures (e.g., -78 °C to -20 °C).[3] Minimize the time between formation and use. |
| 2. Racemization During Catalytic Cycle: Some catalyst systems, particularly those involving radical intermediates (e.g., with some Fe or Co catalysts), can lead to racemization. | 2. Switch to a catalyst system known for high stereospecificity, such as Ni(dppe)Cl₂ for inversion or a suitable Pd catalyst for retention. Lowering catalyst loading has also been shown to improve stereochemical fidelity in some cases. | |
| Formation of Isomerized Byproducts (e.g., n-butyl arene instead of sec-butyl arene) | 1. Alkyl Group Isomerization: Certain nickel-phosphine complexes can catalyze the isomerization of the secondary alkyl group to the more stable primary isomer.[5] | 1. Change the phosphine ligand on the nickel catalyst. The electronic properties of the ligand can influence the rate of this isomerization. |
| Significant Homocoupling (Wurtz Reaction) | 1. Reaction Conditions: High concentrations of the Grignard reagent or the presence of certain impurities can promote homocoupling. | 1. Use a continuous or slow addition method for the Grignard reagent to maintain a low concentration in the reaction mixture. Ensure all reagents and solvents are pure. |
Quantitative Data on Catalyst Performance
The following table summarizes representative data for the cross-coupling of secondary alkyl Grignard reagents with various electrophiles. While specific data for this compound Grignard is limited, these examples provide a strong basis for catalyst selection and optimization.
| Catalyst System | Electrophile | Grignard Reagent | Yield (%) | Stereospecificity (% es) / Stereochemical Outcome | Reference |
| 5 mol% Ni(dppe)Cl₂ | Benzylic Ether | n-Alkyl Grignard | Good | High (Inversion) | |
| Pd(0) / Phosphine Ligand | Vinyl Bromide | Chiral sec-Alkyl Grignard | High | High (Retention) | |
| Fe(acac)₃ | Vinyl Bromide | Chiral sec-Alkyl Grignard | Moderate | Partial Racemization | |
| Co(acac)₂ | Vinyl Bromide | Chiral sec-Alkyl Grignard | Moderate | Significant Racemization | |
| NiCl₂(IMes) | Aryl Bromide | tert-Alkyl Grignard | 90% | >97% Retention (minimal isomerization) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Kumada Coupling of this compound Grignard with an Aryl Bromide
1. Grignard Reagent Formation:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, and then cool under an inert atmosphere (Argon or N₂).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Activate the magnesium by adding a small crystal of iodine and gently warming until the color dissipates.
-
Add anhydrous diethyl ether or THF via syringe.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the activated magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings. For stereosensitive reactions, it is recommended to cool the freshly prepared Grignard reagent to a low temperature (e.g., -20 °C) before use.
2. Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and the nickel catalyst (e.g., Ni(dppe)Cl₂, 2-5 mol%).
-
Dissolve the solids in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C or a lower temperature as required.
-
Slowly add the prepared (S)-2-butylmagnesium bromide solution (1.1-1.3 equivalents) to the catalyst/aryl bromide mixture via syringe or cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Catalyst Selection Workflow
Caption: Decision tree for catalyst selection.
Generalized Catalytic Cycle and Competing Pathways
Caption: Kumada coupling cycle and β-hydride elimination.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. uma.es [uma.es]
Validation & Comparative
A Researcher's Guide to Determining the Enantiomeric Excess of (S)-2-Bromobutane
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chemical analysis, particularly in fields where stereochemistry dictates biological activity and product safety. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of (S)-2-bromobutane, a common chiral alkyl halide. We will delve into the principles, experimental protocols, and comparative performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data to inform method selection.
Introduction to Enantiomeric Excess
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ significantly. Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as:
% ee = |([S] - [R]) / ([S] + [R])| x 100
Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively. An accurate determination of ee is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical and chemical industries.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample concentration, available instrumentation, and the need for high-throughput analysis. The following sections provide a detailed comparison of four commonly employed techniques.
Chiral Gas Chromatography (GC)
Principle: Chiral GC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The enantiomers of 2-bromobutane (B33332) interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Experimental Protocol:
-
Sample Preparation: Dilute the 2-bromobutane sample in a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
GC Conditions:
-
Column: Chiral GC column, such as one coated with a cyanuric acid-modified Carboblack C adsorbent or a supramolecular uracil (B121893) structure.[1][2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Isothermal at 45-70 °C.[2] For example, a complete separation of 2-bromobutane enantiomers has been achieved at 45°C in 210 seconds.[2]
-
Detector Temperature: 250 °C.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Data Presentation:
| Parameter | Value | Reference |
| Chiral Stationary Phase | Supramolecular uracil structure | [2] |
| Column Temperature | 45 °C | [2] |
| Retention Time (Enantiomer 1) | ~180 s | [2] |
| Retention Time (Enantiomer 2) | ~210 s | [2] |
| Selectivity Factor (α) | 1.62 at 70 °C (on a melamine-based CSP) |
Advantages and Disadvantages:
-
Advantages: High resolution and sensitivity, suitable for volatile compounds, requires small sample volumes.
-
Disadvantages: Requires the analyte to be thermally stable, the column can be expensive.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in the liquid phase. For a small, non-polar molecule like 2-bromobutane, which lacks a UV chromophore, this method can be challenging and is less common than GC. However, a general approach can be outlined.
Experimental Protocol (General Approach):
-
Sample Preparation: Dissolve the 2-bromobutane sample in the mobile phase.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector or a UV detector at a low wavelength if any absorption occurs.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a common starting point for method development.
-
Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. The exact ratio needs to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Data Presentation:
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Detector | Refractive Index (RI) or UV (low wavelength) |
Advantages and Disadvantages:
-
Advantages: Wide applicability to a broad range of compounds, can be used for preparative separations.
-
Disadvantages: Less suitable for volatile compounds without a chromophore like 2-bromobutane, method development can be time-consuming, RI detection is less sensitive than other methods.
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers and their specific rotation. The enantiomeric excess is determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.
Experimental Protocol:
-
Sample Preparation: Accurately prepare a solution of the 2-bromobutane sample in a suitable solvent (e.g., ethanol) at a known concentration.
-
Instrumentation: A polarimeter.
-
Measurement:
-
Measure the optical rotation of the prepared solution.
-
Calculate the observed specific rotation [α]obs using the formula: [α]obs = α / (l x c) , where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL.
-
-
Data Analysis: The enantiomeric excess is calculated using the formula: % ee = ([α]obs / [α]pure) x 100 The specific rotation of pure this compound is +23.1°.
Data Presentation:
| Parameter | Value |
| Specific Rotation of this compound ([α]pure) | +23.1° |
| Example Calculation: | |
| Observed specific rotation of a mixture ([α]obs) | +15.5° |
| Calculated Enantiomeric Excess (% ee) | **( |
Advantages and Disadvantages:
-
Advantages: A simple and rapid method, non-destructive.
-
Disadvantages: Requires a relatively pure sample, less sensitive than chromatographic methods, requires knowledge of the specific rotation of the pure enantiomer, may not be accurate for samples with low ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers form transient diastereomeric complexes. These diastereomers have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Experimental Protocol (using a Chiral Solvating Agent):
-
Sample Preparation: Dissolve a known amount of the 2-bromobutane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal in the 2-bromobutane spectrum (e.g., the methine proton at the chiral center) that splits into two distinct signals upon addition of the CSA. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Data Presentation:
| Parameter | Observation |
| Chiral Auxiliary | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) |
| Observed Phenomenon | Splitting of a proton signal into two distinct peaks for the (R) and (S) enantiomers. |
| Quantitative Analysis | Ratio of the integral areas of the separated signals. |
Advantages and Disadvantages:
-
Advantages: Provides structural information, can be used for a wide range of compounds, does not require separation of the enantiomers.
-
Disadvantages: May require a relatively high concentration of the sample, the choice of chiral auxiliary is crucial and may require screening, signal overlap can complicate analysis.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the overall process and selecting the most appropriate method, the following diagrams are provided.
Caption: A general workflow for determining the enantiomeric excess of a chiral compound.
Caption: A decision tree to guide the selection of a suitable method for ee determination.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral Gas Chromatography stands out as a highly suitable method due to the volatile nature of the analyte, offering excellent resolution and sensitivity. Polarimetry provides a rapid and straightforward, albeit less sensitive, alternative for routine analysis of pure samples. NMR spectroscopy with chiral auxiliaries offers the advantage of providing structural information alongside the enantiomeric ratio. While Chiral HPLC is a powerful tool for a wide range of chiral separations, its application to small, volatile, and non-chromophoric compounds like 2-bromobutane is less common and would require significant method development. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs.
References
A Comparative Guide to Chiral Separation of 2-Bromobutane Enantiomers: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the efficient separation of enantiomers is a critical task. This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the resolution of 2-bromobutane (B33332) enantiomers. While extensive data is available for chiral GC separations, direct chiral HPLC methods for this specific analyte are not prominently documented in scientific literature, suggesting a preference for GC-based approaches for small, volatile haloalkanes.
High-Performance Liquid Chromatography (HPLC) Approach: A Theoretical Overview
Direct enantioselective HPLC separation of 2-bromobutane presents significant challenges. The molecule's small size, high volatility, and lack of a chromophore for standard UV detection make it a difficult analyte for conventional HPLC systems. A theoretical approach would necessitate a highly specialized chiral stationary phase (CSP) and a detection method other than UV-Vis, such as a refractive index detector (RID) or mass spectrometry (MS).
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad enantioselectivity. For a small, non-polar molecule like 2-bromobutane, a normal-phase HPLC method would likely be explored. This would involve a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), to facilitate chiral recognition on the polysaccharide-based CSP. However, the high volatility of 2-bromobutane could lead to issues with sample integrity and reproducibility in a liquid chromatography system.
Due to the lack of specific experimental data for the chiral HPLC separation of 2-bromobutane, a detailed quantitative comparison with GC methods is not feasible at this time. The absence of such data in the literature strongly suggests that GC is the more practical and widely adopted technique for this particular separation.
Gas Chromatography (GC) Approach: Established Methodologies and Performance Data
Chiral Gas Chromatography has proven to be a highly effective technique for the separation of 2-bromobutane enantiomers. Various studies have demonstrated successful baseline resolution using different types of chiral stationary phases. The inherent volatility of 2-bromobutane makes it an ideal candidate for GC analysis.
Several novel chiral stationary phases have been successfully employed for this separation, including those based on supramolecular structures. These CSPs offer unique chiral recognition capabilities for small, halogenated alkanes.
Quantitative Data for Chiral GC Separation of 2-Bromobutane
| Chiral Stationary Phase | Column Temperature (°C) | Carrier Gas | Selectivity Factor (α) | Analysis Time (s) | Resolution | Citation |
| Supramolecular Uracil Structure | 45 | Not Specified | Not Reported | 210 | Complete Separation | [1] |
| Melamine-based Supramolecular Structure | 70 | Not Specified | 1.62 | Not Reported | Not Reported | [1] |
| Cyanuric Acid-Modified Carboblack C | 80-90 | Not Specified | Not Reported | Not Reported | Complete Separation | [2] |
Experimental Protocols
Chiral Gas Chromatography (GC) with Supramolecular Uracil Structure CSP
-
Column: Inert support coated with 1% melamine (B1676169).
-
Column Conditioning: Conditioned at 200°C prior to use.[1]
-
Oven Temperature: 45°C.[1]
-
Carrier Gas: Not specified.
-
Injection: Headspace or direct liquid injection of a dilute solution of 2-bromobutane in a suitable solvent.
-
Detection: Flame Ionization Detector (FID) is suitable for detecting hydrocarbons like 2-bromobutane.
-
Data Analysis: The retention times of the two enantiomers are recorded, and the selectivity factor (α) is calculated as the ratio of the adjusted retention times (t'R2 / t'R1). Complete separation indicates a resolution (Rs) of ≥ 1.5.
Chiral Gas Chromatography (GC) with Melamine-based Supramolecular Structure CSP
-
Column: Inert support with a supramolecular melamine structure.
-
Column Conditioning: Conditioned at 200°C.[1]
-
Oven Temperature: Successful separations are reported in the range of 60–110°C, with the highest selectivity for haloalkanes at 70–75°C.[1]
-
Carrier Gas: Not specified.
-
Injection: As described above.
-
Detection: Flame Ionization Detector (FID).
-
Data Analysis: As described above. A selectivity factor of 1.62 was achieved at 70°C.[1]
Chiral Gas Chromatography (GC) with Cyanuric Acid-Modified Carboblack C CSP
-
Column: Carboblack C adsorbent modified with 10% cyanuric acid.
-
Oven Temperature: Complete separation of 2-bromobutane enantiomers was achieved at 80-90°C.[2]
-
Carrier Gas: Not specified.
-
Injection: As described above.
-
Detection: Flame Ionization Detector (FID).
-
Data Analysis: As described above.
Logical Comparison of Chiral HPLC and GC for 2-Bromobutane Separation
The choice between HPLC and GC for the chiral separation of 2-bromobutane is heavily influenced by the physicochemical properties of the analyte. The following diagram illustrates the decision-making process and highlights the advantages of GC for this specific application.
Experimental Workflow for Chiral GC Separation
The general workflow for developing and performing a chiral GC separation of 2-bromobutane enantiomers is outlined below.
Conclusion
For the enantiomeric separation of 2-bromobutane, Chiral Gas Chromatography is the demonstrably superior and well-established method. The volatility and chemical nature of 2-bromobutane are ideally suited for GC analysis, and several specialized chiral stationary phases have been developed that provide excellent resolution. In contrast, the application of Chiral HPLC for this analyte is not well-documented, likely due to significant technical challenges related to the analyte's volatility and lack of a UV chromophore. Researchers and professionals seeking to perform this separation should therefore prioritize the development and optimization of a chiral GC method. The data and protocols provided in this guide offer a solid foundation for achieving successful and reproducible enantioseparation of 2-bromobutane.
References
A Comparative Guide to the Reactivity of (S)-2-Bromobutane and (R)-2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the enantiomers (S)-2-Bromobutane and (R)-2-Bromobutane. While chemically similar in many respects, their stereochemical differences are critical in the context of stereospecific reactions, a cornerstone of modern pharmaceutical development and asymmetric synthesis. This document outlines their reactivity profiles, supported by established chemical principles, and provides detailed experimental protocols for the analysis of their distinct reaction pathways.
Core Chemical Properties
This compound and (R)-2-Bromobutane are chiral molecules, existing as non-superimposable mirror images of each other.[1][2] As enantiomers, they possess identical physical properties such as boiling point, density, and solubility in achiral solvents. Their reactivity towards achiral reagents is also identical. The differentiation in their chemical behavior emerges in their interactions with other chiral molecules or in reactions that proceed via stereospecific mechanisms.
Reactivity in Nucleophilic Substitution Reactions
2-Bromobutane (B33332), a secondary alkyl halide, is a versatile substrate for nucleophilic substitution reactions, capable of undergoing both S(_N)1 and S(_N)2 pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
S(_N)2 Reaction: A Study in Stereospecificity
The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon center from the side opposite to the leaving group.[3][4] This "backside attack" leads to a predictable inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[5] It is in this reaction where the distinct reactivity of this compound and (R)-2-Bromobutane is most clearly demonstrated.
-
Starting with this compound: An S(_N)2 reaction will yield a product with the (R) configuration.[6]
-
Starting with (R)-2-Bromobutane: The corresponding S(_N)2 reaction will result in a product with the (S) configuration.[7][8]
The rate of an S(_N)2 reaction is second order, depending on the concentration of both the alkyl halide and the nucleophile.[7][9] For this compound and (R)-2-Bromobutane, the rate constants for their S(_N)2 reactions with a given achiral nucleophile are identical under the same conditions. The primary difference lies in the stereochemical outcome.
S(_N)1 Reaction: Racemization
In contrast to the S(_N)2 mechanism, the S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. Consequently, the nucleophile can attack this intermediate from either face with equal probability. This results in the formation of a racemic mixture of the product, containing equal amounts of both enantiomers, regardless of which enantiomer of 2-bromobutane was used as the starting material.
Quantitative Data Summary
As enantiomers, the reaction rates of this compound and (R)-2-Bromobutane with achiral nucleophiles are identical. The key distinguishing factor is the stereochemistry of the products in stereospecific reactions.
| Reaction Type | Starting Material | Nucleophile (Example) | Product(s) | Stereochemical Outcome |
| S(_N)2 | This compound | I⁻ in Acetone (B3395972) | (R)-2-Iodobutane | Inversion of Configuration |
| S(_N)2 | (R)-2-Bromobutane | I⁻ in Acetone | (S)-2-Iodobutane | Inversion of Configuration |
| S(_N)1 | This compound | H₂O (solvolysis) | (R)-2-Butanol and (S)-2-Butanol | Racemization |
| S(_N)1 | (R)-2-Bromobutane | H₂O (solvolysis) | (R)-2-Butanol and (S)-2-Butanol | Racemization |
Experimental Protocols
Experiment: The Finkelstein Reaction (S(_N)2)
This protocol describes a classic S(_N)2 reaction, the Finkelstein reaction, which involves the substitution of bromide with iodide.
Objective: To demonstrate the inversion of configuration in an S(_N)2 reaction using either (S)- or (R)-2-Bromobutane.
Materials:
-
This compound or (R)-2-Bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Polarimeter
-
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column
Procedure:
-
Dissolve a known concentration of sodium iodide in anhydrous acetone in the reaction vessel.
-
Add a stoichiometric equivalent of either (S)- or (R)-2-Bromobutane to the solution.
-
Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.[10]
-
After the reaction is complete (e.g., after several hours, or when no further precipitate is observed), cool the mixture to room temperature.
-
Isolate the product, 2-iodobutane, by filtration to remove the precipitated sodium bromide, followed by evaporation of the acetone solvent.
-
Purify the product if necessary (e.g., by distillation).
-
Analyze the stereochemistry of the product using polarimetry to measure the optical rotation. Chiral GC or HPLC can also be used for a more quantitative analysis of the enantiomeric composition.
Expected Results:
-
If the starting material was This compound , the product, (R)-2-iodobutane, will rotate plane-polarized light in the opposite direction.
-
If the starting material was (R)-2-Bromobutane , the product, (S)-2-iodobutane, will also exhibit an optical rotation opposite to that of the starting material.
Visualizations
Caption: S(_N)2 reaction of this compound leading to inversion of configuration.
Caption: S(_N)2 reaction of (R)-2-Bromobutane leading to inversion of configuration.
Caption: Logical workflow for selecting an enantiomer in stereospecific synthesis.
Applications in Drug Development
The principles of stereochemistry are paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, underscores the critical importance of controlling stereochemistry in medicinal chemistry.[1] While 2-bromobutane itself is not a common pharmaceutical, it serves as a fundamental building block in the synthesis of more complex chiral molecules.[11] The ability to predictably invert a stereocenter using an S(_N)2 reaction on a substrate like 2-bromobutane is a powerful tool in the synthetic chemist's arsenal (B13267) for accessing specific, biologically active enantiomers.[12]
Conclusion
References
- 1. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 2. organic chemistry - Is 2-bromobutane chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webassign.net [webassign.net]
- 6. When this compound undergoes \mathrm { SN } _ { 2 } reaction with \ma.. [askfilo.com]
- 7. fiveable.me [fiveable.me]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 11. nbinno.com [nbinno.com]
- 12. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Stereochemical Analysis of Products from (S)-2-Bromobutane Reactions
For researchers, scientists, and professionals in drug development, a thorough understanding of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological activity. This guide provides a comparative analysis of the stereochemical outcomes of nucleophilic substitution reactions (SN1 and SN2) starting with the chiral substrate (S)-2-bromobutane. We will delve into the underlying mechanisms, present expected quantitative data, and provide detailed experimental protocols for analysis.
SN1 vs. SN2: A Tale of Two Mechanisms and Their Stereochemical Fates
Nucleophilic substitution reactions are a cornerstone of organic synthesis. When the substrate is chiral, such as this compound, the stereochemistry of the product is dictated by the reaction mechanism.
The SN2 Reaction: A Concerted Path to Inversion
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a process known as "backside attack".[1][2] This forces the stereocenter to invert, much like an umbrella flipping inside out in the wind.[1]
For this compound, an SN2 reaction with a nucleophile like the iodide ion (I⁻) will result in the formation of a product with the opposite configuration, (R)-2-iodobutane. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3]
The SN1 Reaction: A Stepwise Path to Racemization
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction occurs in two steps. First, the leaving group departs, forming a planar carbocation intermediate.[4] This intermediate is achiral. In the second step, the nucleophile can attack this planar carbocation from either face with nearly equal probability.
Consequently, the reaction of this compound under SN1 conditions, such as hydrolysis in water, typically yields a nearly 50:50 mixture of the (R)- and (S)-2-butanol products.[4] This mixture is called a racemic mixture and is optically inactive. It is worth noting that sometimes a slight excess of the inverted product is observed because the departing leaving group can momentarily shield one face of the carbocation.
Quantitative Stereochemical Analysis
The stereochemical purity of the reaction products can be quantified by determining the enantiomeric excess (e.e.), which is the measure of how much one enantiomer is present in excess of the other.
Enantiomeric Excess (%) = |(% of major enantiomer - % of minor enantiomer)|
The following table summarizes the expected stereochemical outcomes and enantiomeric excess for the reactions of this compound.
| Reaction Type | Reagents/Conditions | Starting Material | Expected Major Product(s) | Expected Enantiomeric Excess (e.e.) |
| SN2 | NaI in Acetone (B3395972) | This compound | (R)-2-Iodobutane | ~100% (of the R enantiomer) |
| SN1 | H₂O (Hydrolysis) | This compound | (R)-2-Butanol & (S)-2-Butanol | ~0% (Racemic mixture) |
| Mixed SN1/SN2 | Conditions favoring both | This compound | Mixture of (R) and (S) products | Varies (typically a slight excess of the inverted (R) product) |
Note: The exact enantiomeric excess in SN1 reactions can be slightly greater than 0% in favor of the inverted product due to the ion pair mechanism.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for conducting SN1 and SN2 reactions with this compound and analyzing the stereochemical outcome of the resulting 2-butanol (B46777).
Protocol 1: SN2 Reaction of this compound with Sodium Iodide
This protocol is a classic example of an SN2 reaction, often referred to as a Finkelstein reaction.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known concentration of this compound in acetone.
-
Initiation: Add a solution of sodium iodide (NaI) in acetone to the flask. A typical molar ratio would be 1.5 to 2 equivalents of NaI per equivalent of this compound.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.[5][6]
-
Work-up: After the reaction is complete (e.g., after 24 hours or when no more precipitate forms), quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: The stereochemical outcome of the resulting 2-iodobutane (B127507) can be analyzed, though for comparison with the SN1 product, conversion to 2-butanol might be necessary.
Protocol 2: SN1 Hydrolysis of this compound
This protocol describes the solvolysis of this compound in water to produce 2-butanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a mixture of this compound and water. A co-solvent like ethanol (B145695) may be used to increase the solubility of the alkyl halide.
-
Reaction Conditions: Heat the mixture to reflux for several hours to ensure the completion of the reaction.[7]
-
Work-up: After cooling, neutralize any acid formed (HBr) with a mild base like sodium bicarbonate.
-
Extraction and Purification: Extract the 2-butanol product with an organic solvent. Dry the organic layer and purify the product, for instance, by distillation.
-
Analysis: The enantiomeric composition of the resulting 2-butanol is then determined using chiral gas chromatography.
Protocol 3: Chiral Gas Chromatography (GC) Analysis of 2-Butanol Enantiomers
This protocol outlines the quantitative analysis of the (R)- and (S)-2-butanol enantiomers produced.
-
Sample Preparation: Prepare a dilute solution (e.g., 2 mg/mL) of the 2-butanol product in a suitable solvent like methylene (B1212753) chloride.[8]
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. A suitable column is the Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[8]
-
GC Conditions:
-
Carrier Gas: Helium at a constant pressure (e.g., 30 psi).[8]
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 250 °C.[8]
-
Oven Temperature Program: Start at 30 °C for 5 minutes, then ramp up to 110 °C at a rate of 5 °C/min.[8]
-
Injection: Inject 1 µL of the sample with a high split ratio (e.g., 80:1).[8]
-
-
Data Analysis: The (S)-(+)-2-butanol and (R)-(-)-2-butanol enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.[8] The peak areas are integrated to determine the relative amounts of each enantiomer and to calculate the enantiomeric excess. For improved separation, the 2-butanol can be derivatized to its O-acetyl derivative before analysis.
Experimental Workflow
The overall process from reaction to analysis can be visualized as a logical workflow.
References
- 1. organic chemistry - SN1, SN2 and enantiomeric excess - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sigma-Aldrich [sigmaaldrich.com]
Navigating the Reaction Pathways of (S)-2-Bromobutane: A Comparative Guide to Mechanism Validation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling product outcomes, particularly when dealing with chiral molecules. This guide provides a comparative analysis of the validation of reaction mechanisms involving (S)-2-bromobutane, a versatile chiral secondary alkyl halide. We will explore the competitive substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways, supported by experimental data and detailed protocols for mechanism elucidation.
The stereochemical and regiochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile/base, solvent, and temperature dictate which mechanistic pathway predominates, leading to a diverse array of potential products. Validating the operative mechanism is therefore crucial for predictable and efficient chemical synthesis.
Unraveling the Mechanistic Dichotomy: Substitution vs. Elimination
The reaction of this compound with a nucleophile or base can proceed through four primary competing pathways: S(_N)1, S(_N)2, E1, and E2. The balance between these mechanisms is sensitive to the experimental parameters. A summary of expected outcomes and the factors influencing the dominant pathway is presented below.
| Nucleophile/Base | Solvent | Predominant Mechanism(s) | Expected Major Product(s) | Stereochemical Outcome |
| Strong, non-bulky (e.g., OH⁻) | Polar Aprotic (e.g., DMSO) | S(_N)2 | (R)-2-Butanol | Inversion of configuration |
| Strong, bulky base (e.g., t-BuOK) | Polar Aprotic (e.g., DMSO) | E2 | trans-2-Butene (Zaitsev product) | Stereospecific |
| Strong base/nucleophile (e.g., EtO⁻) | Polar Protic (e.g., EtOH) | E2 > S(_N)2 | trans-2-Butene, cis-2-Butene (B86535), 1-Butene | Stereospecific |
| Weak nucleophile/base (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O, EtOH) | S(_N)1, E1 | Racemic 2-Butanol (B46777), 2-Butene | Racemization and elimination |
Experimental Validation of Reaction Mechanisms
To empirically determine the dominant reaction mechanism, a combination of kinetic studies, product analysis, and stereochemical assessment is employed.
Experimental Protocol 1: Distinguishing S(_N)2 and E2 Pathways
This experiment aims to differentiate between the S(_N)2 and E2 pathways by reacting this compound with a strong base/nucleophile in both a polar aprotic and a polar protic solvent.
Materials:
-
This compound
-
Sodium ethoxide (EtONa)
-
Ethanol (B145695) (EtOH), absolute
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Polarimeter
Procedure:
-
Reaction in Ethanol (Protic Solvent):
-
Dissolve a known concentration of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a known amount of this compound to the solution.
-
Heat the reaction mixture to a constant temperature (e.g., 55°C) and monitor the reaction progress over time by taking aliquots.
-
Quench the reaction in the aliquots by adding a weak acid.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
-
Reaction in DMSO (Aprotic Solvent):
-
Repeat the procedure above, using anhydrous DMSO as the solvent instead of ethanol.
-
-
Product Analysis by GC-MS:
-
Analyze the extracted organic products from both reactions using GC-MS to identify and quantify the substitution product (2-ethoxybutane) and the elimination products (1-butene, cis-2-butene, and trans-2-butene).
-
Determine the ratio of substitution to elimination products for each solvent.
-
-
Stereochemical Analysis:
-
If a significant amount of substitution product is formed, isolate it (e.g., by fractional distillation).
-
Measure the optical rotation of the isolated 2-ethoxybutane using a polarimeter to determine if the reaction proceeded with inversion (indicative of S(_N)2) or racemization.
-
Expected Results:
-
In ethanol, a higher proportion of elimination products (E2) is expected. According to Saytzeff's rule, trans-2-butene will be the major elimination product, followed by cis-2-butene and then 1-butene.[1]
-
In DMSO, the S(_N)2 pathway is expected to be more competitive, leading to a higher yield of the substitution product, (R)-2-ethoxybutane, with an inverted stereochemistry.
Experimental Protocol 2: Investigating S(_N)1 and E1 Pathways
This protocol investigates the unimolecular pathways by reacting this compound with a weak nucleophile in a polar protic solvent.
Materials:
-
This compound
-
Aqueous ethanol (e.g., 80% ethanol, 20% water)
-
Standard glassware for solvolysis reactions
-
Polarimeter
-
GC-MS
Procedure:
-
Solvolysis Reaction:
-
Dissolve this compound in the aqueous ethanol solution in a sealed vial.
-
Maintain the reaction at a constant temperature (e.g., 25°C).
-
Monitor the reaction progress over time.
-
-
Kinetic Analysis:
-
The rate of the reaction can be followed by monitoring the decrease in the concentration of this compound using GC.
-
Plot ln[this compound] versus time. A linear plot indicates a first-order reaction, characteristic of an S(_N)1/E1 mechanism.
-
-
Product and Stereochemical Analysis:
-
After the reaction has proceeded to a significant extent, analyze the product mixture using GC-MS to identify and quantify 2-butanol, 2-ethoxybutane, and the butene isomers.
-
Isolate the 2-butanol and measure its optical rotation. A rotation close to zero would indicate racemization, a hallmark of the S(_N)1 mechanism.
-
Quantitative Analysis of S(_N)1 vs. S(_N)2 Contribution:
For the reaction of 2-bromobutane (B33332) with hydroxide (B78521) ions in 75% ethanol – 25% water at 30°C, the experimentally determined rate law is: Rate = 3.2 × 10⁻⁵ [(2-bromobutane)][OH⁻] + 2.0 × 10⁻⁶ [(2-bromobutane)]
The first term represents the S(_N)2 pathway (second-order kinetics), and the second term represents the S(_N)1 pathway (first-order kinetics). This allows for the calculation of the percentage of each pathway under specific conditions.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing reaction mechanisms for this compound.
Caption: Factors influencing the reaction pathway of this compound.
Caption: Comparison of SN2, E2, and SN1/E1 mechanisms for this compound.
By carefully selecting reaction conditions and employing the appropriate analytical techniques, researchers can validate the operative reaction mechanisms for this compound. This control is essential for the stereoselective and regioselective synthesis of target molecules in academic research and the pharmaceutical industry. The provided protocols offer a framework for the systematic investigation of these competing pathways.
References
A Comparative Study of (S)-2-Bromobutane with other Chiral Alkyl Halides
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision in the synthesis of enantiomerically pure molecules. (S)-2-Bromobutane is a versatile secondary alkyl halide that serves as a key intermediate in the introduction of a chiral sec-butyl group. Its reactivity in nucleophilic substitution and elimination reactions is of paramount importance. This guide provides an objective comparison of the performance of this compound with other chiral alkyl halides, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic transformation.
Stereochemistry and Reactivity Overview
This compound and its chiral counterparts primarily undergo two major types of reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The stereochemical outcome and the competition between these pathways are influenced by the nature of the alkyl halide, the nucleophile/base, and the reaction conditions.
Data Presentation: Comparative Performance
The following tables summarize the key performance indicators of this compound in comparison to other relevant chiral secondary alkyl halides.
Table 1: Relative Rates of SN2 Reactions
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. For halogens, the leaving group ability increases down the group in the periodic table, which is reflected in the reaction rates.
| Alkyl Halide | Leaving Group | Relative Rate of SN2 Reaction (with I⁻ in Acetone) | Carbon-Halogen Bond Energy (kJ/mol) |
| (S)-2-Chlorobutane | Cl⁻ | 1 | ~339 |
| This compound | Br⁻ | ~50 | ~285 |
| (S)-2-Iodobutane | I⁻ | ~1500 | ~222 |
Note: Relative rates are approximate and can vary with specific reaction conditions. The trend I > Br > Cl is consistently observed.
Table 2: Product Distribution in Reactions of 2-Bromobutane (B33332) with a Strong Base
The reaction of a secondary alkyl halide with a strong, non-bulky base like sodium ethoxide leads to a mixture of substitution and elimination products. The elimination pathway (E2) itself yields a mixture of isomeric alkenes.
| Reaction Pathway | Product | Percentage of Total Product (at 25°C) |
| SN2 | 2-Ethoxybutane | 18% |
| E2 | 1-Butene (B85601) | 16.4% |
| cis-2-Butene | 9.4% | |
| trans-2-Butene | 56.2% |
Data derived from the reaction of 2-bromobutane with sodium ethoxide in ethanol, where the total E2 products constitute 82% of the product mixture.[1] The distribution among the E2 products is based on the 4:1 ratio of 2-butene (B3427860) to 1-butene and a 6:1 ratio of trans- to cis-2-butene.[2][3]
Table 3: Stereochemical Outcome of Key Reactions
| Reaction Type | Chiral Alkyl Halide | Stereochemical Outcome | Enantiomeric Excess (e.e.) |
| SN2 | This compound | Inversion of configuration (Walden Inversion) | >99% (typically) |
| SN1 | This compound | Racemization (with slight excess of inversion) | Low |
| E2 | This compound | Formation of cis and trans alkenes (achiral) | N/A |
Mandatory Visualizations
The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow involving this compound.
Caption: SN2 reaction mechanism of this compound.
Caption: E2 reaction mechanism of 2-Bromobutane.
Caption: General experimental workflow for reactions of this compound.
Experimental Protocols
Protocol 1: Comparative SN2 Reactivity of 2-Halobutanes
This experiment qualitatively compares the SN2 reactivity of 2-chlorobutane (B165301), 2-bromobutane, and 2-iodobutane (B127507) by observing the rate of precipitation of the corresponding sodium halide in acetone (B3395972).
Materials:
-
15% (w/v) solution of sodium iodide in acetone
-
2-Chlorobutane
-
2-Bromobutane
-
2-Iodobutane
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.
-
To the first test tube, add 2-3 drops of 2-chlorobutane.
-
To the second test tube, add 2-3 drops of 2-bromobutane.
-
To the third test tube, add 2-3 drops of 2-iodobutane.
-
Stopper and shake each test tube.
-
Observe the test tubes for the formation of a precipitate (sodium chloride, sodium bromide, or sodium iodide). Note the time it takes for the precipitate to appear in each tube.
-
If no reaction is observed at room temperature after 10-15 minutes, gently warm the test tubes in a water bath (around 50°C) and continue to observe.
Expected Observations: A precipitate will form most rapidly in the test tube containing 2-iodobutane, followed by 2-bromobutane, and much more slowly, if at all, in the test tube with 2-chlorobutane, demonstrating the leaving group effect on the rate of SN2 reactions.
Protocol 2: E2 Elimination of 2-Bromobutane with Potassium Tert-Butoxide
This protocol is designed to favor the formation of the Hofmann elimination product (1-butene) by using a sterically hindered base.
Materials:
-
2-Bromobutane
-
Potassium tert-butoxide
-
Tert-butanol (B103910) (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Apparatus for gas collection or analysis (e.g., GC-MS)
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add 2-bromobutane to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The gaseous products (a mixture of butenes) can be collected or directly analyzed by gas chromatography to determine the product distribution.
-
For a work-up, the reaction mixture is cooled, quenched with water, and the organic products are extracted with a suitable solvent (e.g., pentane). The organic layer is then washed, dried, and the solvent is carefully removed.
Expected Outcome: The major product will be 1-butene, the Hofmann product, due to the steric bulk of the tert-butoxide base, which preferentially abstracts the more accessible primary β-hydrogen. This contrasts with the use of a smaller base like ethoxide, which yields the more stable Zaitsev product (2-butene) as the major product.
Conclusion
This compound is a valuable chiral building block whose reactivity is well-defined. In SN2 reactions, it undergoes complete inversion of stereochemistry, providing a reliable method for introducing a chiral center with a specific configuration.[4][5] Its reactivity is intermediate between that of 2-chlorobutane and 2-iodobutane, offering a balance between stability and reactivity. In elimination reactions, the product distribution can be controlled by the choice of the base, with smaller bases favoring the thermodynamically more stable Zaitsev product (2-butene) and bulkier bases favoring the kinetically controlled Hofmann product (1-butene).[2][3][6] This predictable reactivity profile makes this compound and related chiral alkyl halides powerful tools in modern organic synthesis.
References
Measuring the Purity of (S)-2-Bromobutane: A Comparative Guide to Polarimetry and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. This guide provides an objective comparison of traditional polarimetry with modern chromatographic and spectroscopic methods for measuring the optical rotation and enantiomeric excess of (S)-2-Bromobutane. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable analytical technique.
Introduction to Optical Activity and this compound
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (R)-enantiomer.[1] This chirality arises from the stereocenter at the second carbon atom. Enantiomers of a chiral compound often exhibit different physiological and pharmacological properties, making the quantification of their purity essential. Optical activity is a characteristic property of chiral molecules, where they rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer. This compound, for instance, has a specific rotation of +23.1°.[1]
This guide explores the use of polarimetry, the classical technique for measuring optical rotation, and compares its performance with two powerful alternatives: Chiral Gas Chromatography (GC) and Vibrational Circular Dichroism (VCD).
Polarimetry: The Traditional Approach
Polarimetry directly measures the angle of rotation of plane-polarized light caused by a chiral substance in solution.[2][3][4] The measured rotation is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.[2]
Experimental Protocol: Polarimetry of this compound
Objective: To determine the optical rotation of a sample of this compound.
Materials:
-
Polarimeter
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
-
This compound sample
-
Ethanol (B145695) (spectroscopic grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in ethanol in a 10 mL volumetric flask. Fill the flask to the mark with ethanol and mix thoroughly. Concentrations around 1% are common for this type of measurement.[5]
-
Blank Measurement: Fill the polarimeter cell with pure ethanol (the solvent) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions. This step corrects for any rotation caused by the solvent or the cell itself.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared this compound solution. Then, fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average reading.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Logical Workflow for Polarimetry
Caption: Workflow for determining the optical rotation of this compound using polarimetry.
Alternative Methods for Enantiomeric Purity Determination
While polarimetry is a straightforward technique, it has limitations in terms of sensitivity and its ability to analyze complex mixtures. Modern chromatographic and spectroscopic methods offer significant advantages.
Chiral Gas Chromatography (GC)
Chiral GC utilizes a chiral stationary phase (CSP) to separate the enantiomers of a volatile compound. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their individual quantification.
Experimental Protocol: Chiral GC of 2-Bromobutane
Objective: To separate and quantify the enantiomers of 2-Bromobutane.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., modified cyclodextrin-based CSP)
-
Helium or Nitrogen as carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-Bromobutane sample in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Instrumental Setup:
-
Column: Install a chiral capillary column.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).
-
Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the enantiomers. A starting point could be an isothermal analysis at 45°C.
-
Carrier Gas Flow Rate: Set to the optimal flow rate for the column used (e.g., 1-2 mL/min).
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique provides a unique spectroscopic fingerprint for each enantiomer, allowing for the determination of the absolute configuration and enantiomeric excess.
Experimental Protocol: VCD Analysis of a Chiral Molecule
Objective: To obtain the VCD spectrum of a chiral molecule to determine its enantiomeric composition.
Instrumentation:
-
VCD Spectrometer (FTIR-based)
-
Infrared light source
-
Photoelastic modulator (PEM)
-
Detector (e.g., MCT)
-
Sample cell with BaF₂ or CaF₂ windows
Procedure:
-
Sample Preparation: Prepare a solution of the chiral sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives an optimal absorbance in the infrared spectrum (typically 0.1-1 M). The solvent should have minimal absorption in the spectral regions of interest.
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample solution. This involves collecting a large number of scans to achieve a good signal-to-noise ratio, as the VCD signal is typically very weak.
-
Acquire the VCD spectrum of the pure solvent under the same conditions to serve as a baseline.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.
-
Data Analysis: The VCD spectrum of an enantiomerically pure sample will show a characteristic pattern of positive and negative bands. The intensity of the VCD signals is proportional to the enantiomeric excess. For a racemic mixture, the VCD spectrum will be null. The absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.
Comparison of Techniques
The choice of analytical method depends on various factors, including the nature of the sample, the required accuracy and sensitivity, and the available instrumentation.
| Feature | Polarimetry | Chiral Gas Chromatography (GC) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the rotation of plane-polarized light. | Physical separation of enantiomers on a chiral stationary phase. | Measures the differential absorption of left and right circularly polarized IR light.[6] |
| Sample Requirements | Pure sample in solution, concentration must be accurately known. | Volatile and thermally stable sample. | Sample in solution, relatively high concentration needed. |
| Sensitivity | Low to moderate. | High. | Moderate to high. |
| Accuracy | Moderate, can be affected by impurities and experimental conditions. | High, provides direct quantification of each enantiomer. | High, provides absolute configuration and enantiomeric excess. |
| Analysis Time | Fast (minutes per sample). | Moderate (tens of minutes per sample). | Slow (can take hours for data acquisition). |
| Cost | Low. | Moderate. | High. |
| Information Provided | Bulk optical rotation of the sample. | Enantiomeric ratio and purity. | Absolute configuration, conformational information, and enantiomeric excess.[6] |
Conclusion
For the determination of the optical rotation of this compound, polarimetry offers a rapid and cost-effective solution, particularly for confirming the identity of a highly pure sample. However, for accurate and sensitive quantification of enantiomeric excess, especially in the presence of the (R)-enantiomer or other impurities, chiral gas chromatography is the superior technique. Vibrational circular dichroism, while being the most powerful technique for determining the absolute configuration and providing detailed structural information, is also the most resource-intensive. The selection of the most appropriate method will ultimately be guided by the specific analytical needs and available resources of the research, scientific, or drug development professional.
References
- 1. Solved (7.) this compound has a specific rotation of | Chegg.com [chegg.com]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
A Spectroscopic Duel: Unmasking the Chiral Twins, (S)- and (R)-2-Bromobutane
A comprehensive guide for researchers and drug development professionals on the spectroscopic similarities and chiroptical distinctions between the enantiomers of 2-bromobutane (B33332). This guide provides a detailed comparison of their spectroscopic data, complete experimental protocols for analysis, and a logical framework for understanding their stereochemical relationship.
In the world of chiral molecules, enantiomers present a unique analytical challenge. They are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. This guide delves into the spectroscopic characteristics of (S)- and (R)-2-bromobutane, a classic pair of enantiomers, to illustrate how standard spectroscopic techniques perceive them as identical, while chiroptical methods can distinguish between them.
The Unrevealing Spectra: NMR, IR, and Mass Spectrometry
For most spectroscopic techniques, the structural identity of (S)- and (R)-2-bromobutane leads to indistinguishable spectra. Their identical bond connectivities and atomic masses result in the same responses to nuclear magnetic resonance, infrared radiation, and electron impact ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra of (S)- and (R)-2-bromobutane are identical. The chemical environments of the protons and carbon atoms are the same in both enantiomers, leading to identical chemical shifts and coupling constants.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutane
| Protons | Chemical Shift (δ, ppm) |
| CH₃ (next to CH) | ~1.7 |
| CH (attached to Br) | ~4.1 |
| CH₂ | ~1.8 |
| CH₃ (terminal) | ~1.0 |
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutane
| Carbon | Chemical Shift (δ, ppm) |
| C attached to Br | ~53-55 |
| CH₂ | ~33-35 |
| CH₃ (next to CH) | ~25-27 |
| CH₃ (terminal) | ~11-13 |
Infrared (IR) Spectroscopy
The vibrational modes of the chemical bonds in (S)- and (R)-2-bromobutane are identical. Consequently, their IR spectra exhibit the same absorption bands.
Table 3: Characteristic IR Absorption Bands for 2-Bromobutane
| Bond Vibration | Wavenumber (cm⁻¹) |
| C-H stretch | 2960-2850 |
| C-H bend | 1465-1380 |
| C-Br stretch | 650-550 |
Mass Spectrometry (MS)
Mass spectrometry, which measures the mass-to-charge ratio of ions, cannot differentiate between enantiomers. The fragmentation patterns of (S)- and (R)-2-bromobutane upon ionization are identical. The presence of bromine is indicated by the characteristic M+2 peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Major Mass Spectrometry Fragments for 2-Bromobutane
| m/z | Fragment |
| 136/138 | [C₄H₉Br]⁺ (Molecular ion) |
| 57 | [C₄H₉]⁺ |
| 79/81 | [Br]⁺ |
The Decisive Technique: Chiroptical Spectroscopy
The key to distinguishing between (S)- and (R)-2-bromobutane lies in their differential interaction with plane-polarized light, a property known as optical activity. Chiroptical techniques, such as polarimetry, can differentiate enantiomers based on the direction and magnitude of this interaction.
Polarimetry
(S)- and (R)-2-bromobutane are optically active and rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]) is a characteristic physical constant for a chiral compound.
Table 5: Chiroptical Data for 2-Bromobutane Enantiomers
| Enantiomer | Specific Rotation ([α]²⁰_D) |
| (S)-(+)-2-Bromobutane | +23.1° to +52.3° |
| (R)-(-)-2-Bromobutane | -23.1° to -52.3° |
Note: The reported values for the specific rotation of 2-bromobutane enantiomers can vary in the literature, likely due to differences in purity, solvent, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-bromobutane.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
2-bromobutane sample
-
Pipettes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of 2-bromobutane in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the IR spectrum of 2-bromobutane.
Materials:
-
FT-IR spectrometer with a sample compartment
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
2-bromobutane sample (neat liquid)
-
Pipette
-
Acetone (B3395972) for cleaning
Procedure (Neat Liquid on Salt Plates):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and allow them to air dry completely.
-
Place one or two drops of the neat 2-bromobutane sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Place the "sandwich" of salt plates into the sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with acetone after use.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 2-bromobutane.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Helium carrier gas
-
2-bromobutane sample
-
Microsyringe
Procedure:
-
Prepare a dilute solution of 2-bromobutane in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Set the GC-MS parameters, including the injector temperature, oven temperature program, and mass spectrometer scan range.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated by the gas chromatograph.
-
As the 2-bromobutane elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Polarimetry
Objective: To measure the optical rotation of (S)- and (R)-2-bromobutane.
Materials:
-
Polarimeter
-
Polarimeter cell (typically 1 dm path length)
-
Sodium lamp (D-line, 589 nm)
-
(S)-2-bromobutane and (R)-2-bromobutane samples
-
A suitable solvent (e.g., ethanol (B145695) or chloroform)
-
Volumetric flasks and pipettes
Procedure:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Prepare a solution of known concentration of the 2-bromobutane enantiomer in a volumetric flask.
-
Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Repeat the measurement for the other enantiomer.
Logical Framework for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of enantiomers like (S)- and (R)-2-bromobutane.
Caption: Workflow for the spectroscopic analysis of 2-bromobutane enantiomers.
Assessing the Stereospecificity of SN2 Reactions: A Comparative Guide Using (S)-2-Bromobutane
In the realm of synthetic chemistry, particularly in drug development, the precise control of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, valued for its stereospecific nature. This guide provides a comprehensive analysis of the stereospecificity of the SN2 reaction using (S)-2-bromobutane as a model substrate, comparing its outcome with the alternative unimolecular (SN1) pathway.
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1][2] This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella turning inside out in the wind.[1] Consequently, the stereochemistry of the product is directly dependent on the stereochemistry of the reactant, a characteristic known as stereospecificity.[3][4]
Comparative Analysis of SN2 and SN1 Reactions of this compound
The reaction of this compound can proceed via either an SN2 or an SN1 mechanism, depending on the reaction conditions. The choice of nucleophile, solvent, and temperature determines the predominant pathway and, therefore, the stereochemical outcome. The SN1 reaction, in contrast to the SN2, is a two-step process involving the formation of a planar carbocation intermediate. This planarity allows the nucleophile to attack from either face, leading to a mixture of enantiomers—a racemic mixture.[5]
The following table summarizes the key differences in the reaction of this compound under SN2 and SN1 conditions:
| Feature | SN2 Reaction | SN1 Reaction |
| Mechanism | Single, concerted step (bimolecular)[1] | Two steps with a carbocation intermediate (unimolecular)[5] |
| Reactant | This compound | This compound |
| Nucleophile | Strong, high concentration (e.g., I⁻, OH⁻, CN⁻)[6] | Weak or low concentration (e.g., H₂O, ROH) |
| Solvent | Polar aprotic (e.g., acetone, DMSO)[7][8] | Polar protic (e.g., water, ethanol)[9] |
| Stereochemical Outcome | Inversion of configuration[2] | Racemization (mixture of inversion and retention)[5] |
| Product with NaI | (R)-2-iodobutane[10] | Racemic mixture of (R)- and (S)-2-iodobutane |
| Product with NaOH | (R)-2-butanol[1] | Racemic mixture of (R)- and (S)-2-butanol |
| Rate Law | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |
Visualizing the Reaction Pathways
The stereochemical fate of this compound in SN2 and SN1 reactions is distinct, as illustrated in the following diagrams.
Caption: SN2 reaction mechanism of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. homework.study.com [homework.study.com]
Navigating Chiral Landscapes: A Comparative Guide to Alternatives for (S)-2-Bromobutane in Asymmetric Synthesis
For researchers and professionals in drug development, the precise construction of stereogenic centers is a cornerstone of modern organic synthesis. (S)-2-bromobutane has long served as a foundational chiral electrophile for introducing a sec-butyl group with a defined stereochemistry via SN2 reactions. However, the demands for improved reactivity, broader substrate scope, and milder reaction conditions have spurred the exploration of viable alternatives. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the rational selection of the optimal chiral electrophile for a given synthetic challenge.
This comparison focuses on three principal classes of alternatives: chiral sulfonates (tosylates and mesylates), and chiral epoxides. Each class offers a unique profile of reactivity and synthetic utility, providing a versatile toolkit for the discerning synthetic chemist.
The Benchmark: this compound
This compound is a secondary alkyl halide that primarily reacts through an SN2 mechanism with a wide range of nucleophiles. A key feature of the SN2 reaction is the inversion of configuration at the chiral center, a predictable and reliable transformation that has been a bedrock of asymmetric synthesis. For example, the reaction of this compound with sodium cyanide results in the formation of (R)-2-cyanobutane, demonstrating this characteristic inversion. Similarly, reaction with sodium azide (B81097) followed by reduction provides a route to (R)-2-aminobutane.
While effective, the reactivity of alkyl bromides can sometimes be sluggish, requiring elevated temperatures or highly reactive nucleophiles. This can be a limitation when dealing with sensitive functional groups elsewhere in the molecule.
Superior Leaving Groups: Chiral Sulfonates
To enhance reactivity, one can turn to electrophiles with better leaving groups. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent alternatives to alkyl bromides. The corresponding sulfonate anions are the conjugate bases of strong acids (p-toluenesulfonic acid, pKa ≈ -2.8; methanesulfonic acid, pKa ≈ -1.9), making them much more stable and thus better leaving groups than bromide (the conjugate base of HBr, pKa ≈ -9). This enhanced reactivity often allows for milder reaction conditions and faster reaction times.
The preparation of chiral secondary tosylates and mesylates typically starts from the corresponding chiral alcohol, for example, (S)-butan-2-ol, which is readily available from the chiral pool. The reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during this step. The subsequent SN2 reaction with a nucleophile then proceeds with the expected inversion of configuration.
Comparative Reactivity:
The superior leaving group ability of the tosylate anion generally leads to faster SN2 reaction rates compared to bromide under similar conditions. This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. While direct comparative kinetic data for (S)-2-butyl systems under identical conditions is sparse in the literature, the general principles of leaving group ability are well-established.
Three-Membered Powerhouses: Chiral Epoxides
Chiral epoxides, such as (R)-1,2-epoxybutane, represent another important class of alternatives. These strained three-membered rings are highly susceptible to ring-opening by a variety of nucleophiles. The reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking one of the electrophilic carbons of the epoxide.
A key advantage of chiral epoxides is the potential for regioselectivity. With soft nucleophiles, such as organocuprates (Gilman reagents), the attack generally occurs at the less sterically hindered carbon atom. This regioselectivity, combined with the inherent stereospecificity of the ring-opening (inversion of configuration at the point of attack), provides a powerful tool for constructing complex chiral molecules. For example, the reaction of (R)-1,2-epoxybutane with a Gilman reagent can be used to introduce a variety of alkyl or aryl groups at the C1 position, generating a chiral secondary alcohol at C2.
Quantitative Comparison of Alternatives
To provide a clearer picture of the relative performance of these electrophiles, the following table summarizes typical reaction outcomes. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources to illustrate the general trends in yield and stereoselectivity.
| Electrophile | Nucleophile | Product | Yield (%) | ee% / de% | Reference Reaction |
| This compound | NaN₃ | (R)-2-Azidobutane | ~80-90 | >98% ee | Azide Substitution |
| (S)-2-Butyl Tosylate | NaN₃ | (R)-2-Azidobutane | >90 | >98% ee | Azide Substitution |
| (R)-1,2-Epoxybutane | Me₂CuLi | (R)-3-Methyl-2-pentanol | ~90 | >98% ee | Gilman Reagent Ring-Opening |
| This compound | Lithium enolate of cyclohexanone | 2-((R)-sec-butyl)cyclohexanone | ~60-70 | >95% de | Enolate Alkylation |
| (S)-2-Butyl Tosylate | Lithium enolate of cyclohexanone | 2-((R)-sec-butyl)cyclohexanone | ~70-80 | >95% de | Enolate Alkylation |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Azidobutane from this compound
-
Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF), diethyl ether, water, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-azidobutane.
-
Purify the product by distillation or column chromatography.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy) and determine the optical rotation to confirm the stereochemical outcome.[1]
-
Protocol 2: Synthesis of (S)-2-Butyl Tosylate from (S)-Butan-2-ol
-
Materials: (S)-butan-2-ol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (CH₂Cl₂), hydrochloric acid (1M), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-butan-2-ol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-butyl tosylate.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Ring-Opening of (R)-1,2-Epoxybutane with a Gilman Reagent
-
Materials: Copper(I) iodide (CuI), methyllithium (B1224462) (MeLi), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), (R)-1,2-epoxybutane, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add methyllithium (2.0 equivalents) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent (lithium dimethylcuprate).
-
Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of (R)-1,2-epoxybutane (1.0 equivalent) in the same anhydrous solvent.
-
Stir the reaction at -78 °C for several hours, monitoring the consumption of the epoxide by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-3-methyl-2-pentanol by column chromatography.[2]
-
Visualization of Concepts
To aid in the selection and application of these chiral electrophiles, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: Decision tree for selecting a chiral electrophile.
Caption: Generalized workflow for a stereospecific SN2 reaction.
Conclusion
The choice of a chiral electrophile is a critical parameter in the design of an asymmetric synthesis. While this compound remains a reliable and cost-effective option, its limitations in reactivity can be overcome by employing alternatives with superior leaving groups, such as chiral tosylates and mesylates. These sulfonates allow for milder reaction conditions and are often the preferred choice for SN2 reactions with a wide range of nucleophiles. For transformations requiring the stereospecific introduction of a carbon-based nucleophile at the terminus of a butyl chain, chiral epoxides offer a powerful and regioselective alternative. By carefully considering the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy, researchers can select the optimal chiral electrophile to efficiently and stereoselectively construct the target molecule.
References
Safety Operating Guide
Proper Disposal of (S)-2-Bromobutane: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-2-Bromobutane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound is classified as hazardous waste and must be handled according to specific protocols.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3] This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All waste transfer and handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Eye Protection : Wear safety glasses and a face shield.[6]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[6][7]
-
Body Protection : Wear a flame-retardant lab coat and, if necessary, impervious clothing to prevent skin contact.[6]
This compound is a highly flammable liquid and vapor.[7] Keep it away from heat, sparks, open flames, and other ignition sources.[8][9] All equipment used for transfer must be properly grounded and bonded to prevent static discharge.[5][9]
Step-by-Step Laboratory Disposal Protocol
This compound falls under the category of halogenated organic waste.[4][10] To minimize disposal costs and ensure compliance, it is crucial to keep halogenated solvents separate from non-halogenated solvent waste.[10]
-
Obtain a Designated Waste Container : Request a compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. These are typically specifically designated for halogenated organic wastes.[4] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4]
-
Properly Label the Container : Before adding any waste, affix a hazardous waste tag to the container.[4] Fill out all required information, including the generator's name, location, and the date accumulation begins.[4]
-
Accumulate Waste Safely :
-
As you add this compound waste, update the tag with the chemical name and its estimated volume or mass.[4]
-
Do not mix this compound with other waste types, especially incompatible materials like strong oxidizing agents, bases, or alkali metals.[11][12]
-
Keep the waste container closed at all times except when adding waste.[4][10]
-
Do not overfill the container. Leave at least 5-10% headspace to allow for thermal expansion.[4]
-
-
Store the Waste Container :
-
Store the container in a designated Satellite Accumulation Area (SAA).[4]
-
The container must be kept in secondary containment, such as a chemically resistant tub, to contain potential leaks.[4]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[4][9]
-
-
Request a Waste Pickup : Once the container is nearly full (about three-quarters full), arrange for a waste pickup from your institution's EHS or a licensed hazardous waste disposal company.[6][13] Do not dispose of this compound down the drain, as it is harmful to aquatic life.[13]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Remove all personnel from the immediate area and ensure adequate ventilation.[6] Eliminate all sources of ignition.[6][11]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][14]
-
Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a sealed, leak-proof container for disposal.[11][14]
-
Label and Dispose : Label the container as hazardous waste, clearly identifying the contents as spill debris containing this compound.[4] Dispose of it through the same hazardous waste stream as the chemical itself.
-
Decontaminate : Clean the spill area thoroughly with soap and water.[4]
For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team immediately.[4][8]
Quantitative Data and Classifications
For logistical and regulatory purposes, this compound is classified under specific codes and numbers for transport and disposal.
| Parameter | Value | Citation(s) |
| UN Number | 2339 | [6][11] |
| Proper Shipping Name | 2-Bromobutane | [6][7] |
| Hazard Class | 3 (Flammable Liquid) | [7][11] |
| Packing Group | II | [7] |
| Aquatic Toxicity (EC50) | 16 - 32.28 mg/L for Daphnia (48h) | [11][13] |
Disposal Methodologies
While laboratories will utilize licensed disposal services, these services employ specific industrial-scale technologies for the final treatment of halogenated hydrocarbons. The most common method is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6][7] This process ensures the complete destruction of the organic molecule while "scrubbing" the resulting gases to neutralize hazardous byproducts like hydrogen bromide.[6][14]
Another advanced technology is Molten Salt Oxidation (MSO) , where the halogenated waste is oxidized in a bath of molten alkali carbonate salt at high temperatures.[15] This process converts the organic carbon to carbon dioxide and the bromine into an alkali halide salt, effectively capturing it.[15]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. researchgate.net [researchgate.net]
Safe Handling and Disposal of (S)-2-Bromobutane: A Procedural Guide
This document provides essential safety protocols, operational procedures, and disposal plans for handling (S)-2-Bromobutane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a highly flammable and corrosive chemical that requires strict adherence to safety guidelines to prevent injury and property damage.
Hazard Identification and Quantitative Data
This compound is a colorless to pale-yellow liquid with a pleasant odor.[1][2] It is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][3] Vapors are heavier than air and may be narcotic in high concentrations, potentially causing drowsiness or dizziness.[2][4] It is crucial to handle this substance with care in a well-ventilated area, away from heat and ignition sources.[5][6]
The following table summarizes key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C₄H₉Br | [3] |
| Molecular Weight | 137.02 g/mol | [3] |
| Appearance | Colorless to light brown liquid | [4] |
| Flash Point | 18 °C / 65 °F | [1][2] |
| Vapor Pressure | 70 mbar @ 20 °C | [3] |
| Specific Gravity | 1.250 | [3] |
| Autoignition Temperature | 265 °C / 509 °F | [3] |
| Flammability Limits | LEL: 2.6%, UEL: 6.6% | [3] |
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to ensure the appropriate level of PPE is used.[7] At a minimum, standard laboratory attire, including a lab coat, safety glasses, and closed-toe shoes, is required.[7][8] The following PPE is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face | Chemical safety goggles and face shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield should be worn over goggles when there is a significant risk of splashing.[7] |
| Skin and Body | Chemical-resistant and flame-retardant gloves; Flame-retardant lab coat or apron | Gloves must be inspected before use.[5] The type of protective equipment must be selected based on the concentration and amount of the substance being handled.[5] Impervious, flame-retardant, and antistatic protective clothing is recommended.[5][9] |
| Respiratory | Full-face respirator with appropriate cartridges | To be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a chemical fume hood.[1][9] |
The selection of appropriate PPE is a critical step in the risk management process. The following diagram illustrates the decision-making workflow for choosing the correct protective equipment.
References
- 1. echemi.com [echemi.com]
- 2. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
